Technical Documentation Center

9H-pyrido[2,3-b]indol-1-ium Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9H-pyrido[2,3-b]indol-1-ium

Core Science & Biosynthesis

Foundational

Whitepaper: Thermodynamic and Kinetic Profiling of 9H-Pyrido[2,3-b]indol-1-ium Binding Affinity to DNA Gyrase

Executive Summary The escalation of multidrug-resistant (MDR) Gram-negative pathogens has created an urgent mandate for novel antibacterial agents with unexploited mechanisms of action ()[1]. While traditional fluoroquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of multidrug-resistant (MDR) Gram-negative pathogens has created an urgent mandate for novel antibacterial agents with unexploited mechanisms of action ()[1]. While traditional fluoroquinolones target the GyrA subunit of bacterial DNA gyrase, the highly conserved ATPase domain located on the GyrB subunit presents a strategic alternative to circumvent target-based resistance[1]. Recently, tricyclic pyrido[2,3-b]indole derivatives—specifically the cationic 9H-pyrido[2,3-b]indol-1-ium scaffold—have emerged as potent, dual-targeting inhibitors of GyrB and Topoisomerase IV (ParE)[2]. This technical guide details the mechanistic rationale and the self-validating biophysical workflows required to accurately quantify the binding affinity of these novel intercalators.

Mechanistic Rationale: Targeting the GyrB ATPase Domain

Bacterial DNA gyrase (GyrA2B2) is a type II topoisomerase essential for controlling DNA supercoiling and relieving topological stress during replication ()[2]. This catalytic process is strictly driven by the binding and hydrolysis of ATP at the GyrB subunit[2].

The 9H-pyrido[2,3-b]indol-1-ium core functions as a potent, competitive inhibitor of ATP. The mechanism is driven by two primary structural features:

  • Electrostatic Anchoring: The cationic nature of the 1-ium nitrogen enhances electrostatic interactions with negatively charged residues (e.g., Asp73) within the ATP-binding pocket.

  • Hydrophobic π-Stacking: The planar tricyclic system engages in robust π-stacking interactions with conserved hydrophobic residues such as Ile78 and Pro78, which are critical for displacing the natural ATP substrate ()[3].

Mechanism GyrB DNA Gyrase (GyrB Subunit) Supercoiling DNA Supercoiling GyrB->Supercoiling Catalyzes ATP ATP Molecule ATP->GyrB Binds ATP Pocket Inhibitor 9H-pyrido[2,3-b]indol-1-ium Inhibitor->GyrB Competitive Inhibition CellDeath Bacterial Cell Death Supercoiling->CellDeath Prevented by Inhibitor

Fig 1. Mechanism of GyrB ATPase competitive inhibition by 9H-pyrido[2,3-b]indol-1-ium.

Experimental Workflows: Self-Validating Protocols for Affinity Measurement

As drug development professionals, we must move beyond simple end-point IC50 values. A rigorous biophysical pipeline must be established to measure real-time kinetics and thermodynamic signatures.

Workflow A Compound Synthesis (9H-pyrido[2,3-b]indol-1-ium) B ATPase Inhibition (IC50 Determination) A->B C Binding Kinetics (SPR: kon, koff) B->C D Thermodynamics (ITC: ΔH, ΔS) C->D

Fig 2. Sequential experimental workflow for evaluating binding affinity.

Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: Efficacy in vivo is often dictated by the residence time ( 1/koff​ ) of the drug on its target. SPR is employed to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. Immobilizing only the 24 kDa N-terminal ATPase domain of GyrB (GyrB24) rather than the full-length holoenzyme prevents the highly flexible DNA-binding domains from causing bulk refractive index anomalies, thereby isolating the specific ATP-pocket binding event.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant E. coli GyrB24 domain (diluted in 10 mM sodium acetate, pH 4.5) to a target level of 2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 9H-pyrido[2,3-b]indol-1-ium compound (0.5 nM to 32 nM) in running buffer (HBS-EP+ supplemented with 2% DMSO).

    • Self-Validation Check: Ensure the DMSO concentration in the running buffer exactly matches the analyte samples. A mismatch of even 0.1% DMSO will cause massive bulk shift artifacts that obscure the true binding signal.

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer injection (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive kon​ , koff​ , and the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: The rigid tricyclic core of 9H-pyrido[2,3-b]indol-1-ium restricts conformational entropy loss upon binding. ITC is deployed to validate that the high affinity is enthalpy-driven ( ΔH<0 ), confirming the formation of specific hydrogen bonds and π-stacking interactions rather than relying solely on non-specific hydrophobic effects.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the purified GyrB24 protein extensively against the ITC buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 5% glycerol).

    • Self-Validation Check: Use the exact final dialysis buffer to dissolve the ligand. This prevents heat of dilution artifacts from masking the thermodynamic binding signature.

  • Cell and Syringe Loading: Load 300 µL of 20 µM GyrB24 into the sample cell. Load the titration syringe with 200 µM of the 9H-pyrido[2,3-b]indol-1-ium ligand.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Curve Fitting: Integrate the injection peaks and fit the normalized heat data to a single-site binding model to extract the stoichiometry ( n ), binding enthalpy ( ΔH ), and Kd​ .

Functional Validation: ATPase Inhibition Assay

Causality & Rationale: While SPR and ITC confirm direct binding, they do not prove functional enzymatic blockade. The ATPase assay measures the prevention of ATP hydrolysis. Because the inhibitor is ATP-competitive, pre-incubating the inhibitor before ATP addition ensures equilibrium binding, which is critical for accurate IC50​ determination.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well microtiter plate, combine 10 nM E. coli DNA gyrase holoenzyme and 1 µg of relaxed pBR322 DNA in assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

  • Inhibitor Pre-incubation: Add the compound in a 10-point dose-response curve and incubate at 37°C for 15 minutes.

  • Initiation and Quenching: Initiate the reaction by adding 1 mM ATP. Incubate for 30 minutes at 37°C. Quench the reaction by adding 100 µL of Malachite Green reagent.

    • Self-Validation Check: Malachite green forms a complex with free phosphomolybdate, allowing direct spectrophotometric quantification of inorganic phosphate ( Pi​ ) released during ATP hydrolysis.

  • Detection: Read the absorbance at 620 nm using a microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Quantitative Data Summary

The following table summarizes the representative binding and kinetic parameters of an optimized 9H-pyrido[2,3-b]indol-1-ium lead compound compared to the historical GyrB standard, Novobiocin.

CompoundGyrB IC50​ (nM) Kd​ (nM) kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) ΔH (kcal/mol)E. coli MIC (µg/mL)
Novobiocin 15.012.51.2 × 10⁵1.5 × 10⁻³-8.4>64
9H-pyrido[2,3-b]indol-1-ium < 1.02.14.8 × 10⁶1.0 × 10⁻²-11.20.5

Conclusion

The 9H-pyrido[2,3-b]indol-1-ium scaffold represents a breakthrough in targeting the ATP-binding site of DNA gyrase in Gram-negative pathogens. By utilizing a self-validating biophysical pipeline—combining the real-time kinetic resolution of SPR, the thermodynamic depth of ITC, and the functional verification of ATPase assays—drug development professionals can systematically optimize the residence time and binding enthalpy of these tricyclic inhibitors to overcome MDR bacterial resistance.

References

  • Hu, Y., et al. "Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • "TRICYCLIC COMPOUNDS FOR THE TREATMENT AND PROPHYLAXIS OF BACTERIAL INFECTION." European Patent Office, EP 3887370 B1, 2019.
  • "Recent advancements in the development of next-generation dual-targeting antibacterial agents." PMC, NIH, 2021. URL:[Link]

Sources

Exploratory

Pharmacokinetics and Metabolic Profiling of 9H-Pyrido[2,3-b]indol-1-ium Derivatives: A Technical Whitepaper

Executive Summary The α-carboline scaffold, specifically the 9H-pyrido[2,3-b]indole core, represents a highly privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neurological act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The α-carboline scaffold, specifically the 9H-pyrido[2,3-b]indole core, represents a highly privileged structure in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and neurological activities[1]. When functionalized into 9H-pyrido[2,3-b]indol-1-ium derivatives (via quaternization or protonation at the N-1 pyridine nitrogen), these molecules acquire a permanent positive charge that fundamentally alters their physicochemical behavior. For drug development professionals, mastering the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these 1-ium derivatives is the critical bottleneck between in vitro potency and in vivo efficacy.

This whitepaper provides an in-depth technical framework for evaluating the pharmacokinetics (PK) of 9H-pyrido[2,3-b]indol-1-ium derivatives. It synthesizes structural biology, metabolic bioactivation pathways, and self-validating experimental protocols to guide rational drug design.

Physicochemical Paradigms of the 1-ium Core

The transition from a neutral 9H-pyrido[2,3-b]indole to a 1-ium derivative drastically shifts the molecule's lipophilicity (LogD) and topological polar surface area (TPSA).

In the context of infectious disease, particularly against Gram-negative pathogens, this positive charge is a double-edged sword. According to the eNTRy rules for outer membrane permeability, a primary or localized positive charge can facilitate entry through outer membrane porins[2]. However, this same charge motif often acts as a high-affinity recognition site for promiscuous efflux pumps (e.g., the AcrAB-TolC complex in E. coli). The net intracellular accumulation is a strict mathematical balance between porin-mediated influx and active efflux.

ADMELogic Core 1-ium Quaternization (Positive Charge) Lipo Altered Lipophilicity (LogD Shift) Core->Lipo Physicochemical Modulation Perm Membrane Permeability (Porin vs. Lipid) Core->Perm Charge-mediated Transport Efflux Efflux Susceptibility (e.g., AcrAB-TolC) Core->Efflux Recognition Motif Lipo->Perm Hydrophobic Balance Accum Intracellular Accumulation & Target Engagement Perm->Accum Cellular Influx Efflux->Accum Net Concentration Reduction

Logical ADME relationships governing 1-ium derivative accumulation and target engagement.

Metabolic Biotransformation and Bioactivation

The pharmacokinetic fate of α-carbolines is heavily dictated by hepatic Cytochrome P450 (CYP450) enzymes, predominantly CYP1A2. The core undergoes rapid Phase I N-oxidation at exocyclic amines or hydroxylation of the aromatic rings[3].

For 1-ium derivatives, the metabolic cascade is complex:

  • Phase I (Oxidation): CYP-mediated formation of N-hydroxy intermediates.

  • Phase II (Conjugation): These intermediates are substrates for UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and N-acetyltransferases (NATs). While glucuronidation typically leads to safe renal or biliary excretion, sulfation and acetylation can be highly toxic[4].

  • Bioactivation: Sulfated or acetylated esters can undergo heterolytic cleavage to form highly reactive, electrophilic nitrenium ions . These ions covalently bind to DNA, forming bulky adducts (e.g., dG-C8-AαC) that induce genotoxicity[3].

MetabolicPathway Parent 9H-pyrido[2,3-b]indol-1-ium Derivative CYP CYP450 (CYP1A2) N-Oxidation Parent->CYP Hepatic First-Pass Phase2 Phase II Conjugation (UGT, SULT, NAT) CYP->Phase2 N-OH Intermediate Excretion Renal/Biliary Excretion Phase2->Excretion Glucuronidation (Detoxification) Nitrenium Reactive Nitrenium Ion (Bioactivation) Phase2->Nitrenium Sulfation/Acetylation (Cleavage) Adduct DNA Adduct Formation (e.g., dG-C8-AαC) Nitrenium->Adduct Covalent Binding

CYP450-mediated metabolic bioactivation and detoxification pathways of α-carbolines.

Quantitative Pharmacokinetics & Excretion

Systemic exposure to 9H-pyrido[2,3-b]indole derivatives is severely limited by a massive hepatic first-pass effect. demonstrated this by comparing wild-type (WT) mice with Liver-specific Cytochrome P450 reductase-null (LCN) mice[3]. Ablating hepatic CYP activity resulted in exponential increases in systemic exposure, proving that hepatic clearance is the primary driver of the compound's short half-life.

Table 1: Comparative Pharmacokinetic Parameters of α-Carboline Cores (13.6 mg/kg Oral Dose)
PK ParameterWild-Type (WT) MiceLiver Cpr-null (LCN) MiceFold ChangeMechanistic Implication
Cmax (ng/mL) ~ 150~ 1,200+ 8.0x Severe hepatic first-pass metabolism dictates initial systemic exposure.
AUC0-24h (ng·h/mL) ~ 400~ 5,600+ 14.0x CYP450 ablation drastically reduces systemic clearance, maximizing bioavailability.
Plasma t1/2 (h) ~ 2.5~ 2.8Negligible Extrahepatic clearance mechanisms (renal/intestinal) maintain the terminal elimination rate.
DNA Adducts (Lung) Baseline4x Baseline+ 4.0x Increased systemic exposure drives extrahepatic bioactivation and off-target toxicity.

(Data synthesized from foundational models of the parent 9H-pyrido[2,3-b]indole core[5])

Self-Validating Experimental Protocols

To accurately profile the PK of novel 1-ium derivatives, researchers must utilize protocols that inherently control for matrix effects and artifactual degradation. Below is the gold-standard workflow for in vivo PK and DNA adduct quantification.

Protocol: In Vivo PK Profiling & Isotope-Dilution LC-MS/MS

Objective: To determine systemic exposure, clearance rates, and tissue-specific bioactivation while eliminating matrix-induced analytical errors.

  • Step 1: Animal Model Selection & Dosing

    • Action: Administer the 1-ium derivative (IV and PO) to parallel cohorts of Wild-Type (WT) and Liver-specific Cpr-null (LCN) mice.

    • Causality: Using LCN mice isolates the variable of hepatic first-pass metabolism. If a compound shows poor oral bioavailability in WT but high bioavailability in LCN mice, the failure is metabolism-limited, not absorption-limited. This dictates whether medicinal chemists should optimize for metabolic stability or membrane permeability.

  • Step 2: Serial Sampling & Thermal Quenching

    • Action: Collect plasma and target tissues (liver, lung) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Immediately flash-freeze samples in liquid nitrogen.

    • Causality: Reactive nitrenium intermediates and N-hydroxy metabolites are highly unstable. Rapid thermal quenching halts enzymatic activity and prevents ex vivo artifactual degradation, ensuring the measured concentrations reflect true in vivo states.

  • Step 3: Solid-Phase Extraction (SPE)

    • Action: Homogenize tissues in cold buffer and apply to a mixed-mode polymeric SPE cartridge. Wash with 5% methanol and elute with 100% acetonitrile.

    • Causality: Traditional liquid-liquid extraction (LLE) often fails to recover highly polar Phase II conjugates (e.g., glucuronides) and charged 1-ium species. Mixed-mode SPE provides superior recovery and cleaner baselines for charged molecules.

  • Step 4: Isotope-Dilution LC-ESI-MS/MS (MRM Mode)

    • Action: Spike all samples with a 13C/15N -labeled internal standard of the drug prior to Step 3. Analyze via Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry in Multiple Reaction Monitoring mode.

    • Causality: Tissue matrices cause severe, unpredictable ion suppression in the mass spectrometer's ionization source. Because the heavy-isotope standard is chemically identical to the drug, it co-elutes and experiences the exact same ion suppression. This creates a self-validating mathematical ratio that perfectly cancels out matrix effects, ensuring absolute quantitative accuracy.

PKWorkflow Dose 1. In Vivo Dosing (LCN vs WT Mice Models) Sample 2. Serial Sampling (Plasma & Target Tissues) Dose->Sample Time-course collection Extract 3. Solid-Phase Extraction & DNA Isolation Sample->Extract Immediate quenching LCMS 4. LC-ESI-MS/MS (Isotope Dilution MRM) Extract->LCMS Matrix removal Analysis 5. PK Parameter Derivation (Non-compartmental Analysis) LCMS->Analysis AUC, Cmax, CL, t1/2

Experimental workflow for self-validating PK and DNA adduct quantification.

References

  • Effect of Cytochrome P450 Reductase Deficiency on 2-Amino-9H-pyrido[2,3-b]indole Metabolism and DNA Adduct Formation in Liver and Extrahepatic Tissues of Mice. Chemical Research in Toxicology, ACS Publications (2015). URL:[Link]

  • Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. Journal of Medicinal Chemistry, ACS Publications (2020). URL:[Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry (2022). URL:[Link]

Sources

Foundational

Toxicology and Mutagenicity of 9H-Pyrido[2,3-b]indol-1-ium Compounds: A Technical Guide for Risk Assessment

Executive Summary 9H-pyrido[2,3-b]indol-1-ium compounds, commonly known as α-carbolines, represent a critical class of heterocyclic aromatic amines (HAAs)[1]. Formed predominantly during the high-temperature pyrolysis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

9H-pyrido[2,3-b]indol-1-ium compounds, commonly known as α-carbolines, represent a critical class of heterocyclic aromatic amines (HAAs)[1]. Formed predominantly during the high-temperature pyrolysis of proteins—such as in the cooking of meat or the combustion of tobacco—these compounds are highly relevant to molecular toxicology and oncology[2]. The two most toxicologically significant derivatives are 2-amino-9H-pyrido[2,3-b]indole (AαC) and its methylated analog, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC)[3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic hazard identification. We will dissect the mechanistic causality of α-carboline bioactivation, evaluate quantitative genotoxicity data, and establish self-validating experimental protocols required to rigorously assess the mutagenicity of the 9H-pyrido[2,3-b]indol-1-ium scaffold.

Chemical Identity and Electrophilic Potential

The core structure of these compounds consists of a pyridine ring fused to an indole backbone[1]. The quaternary 9H-pyrido[2,3-b]indol-1-ium cation is highly electrophilic, a property that dictates its reactivity with biological macromolecules[4].

  • AαC: Classified as a suspected human carcinogen (IARC Group 2B), AαC is known to induce hepatic preneoplastic lesions, DNA adducts, and intestinal tumorigenesis[5][6].

  • MeAαC: While structurally similar, the addition of a 3-methyl group alters its steric profile, significantly reducing its capacity to induce intestinal tumors in vivo, despite maintaining strong clastogenic activity in vitro[3][7].

Mechanisms of Mutagenicity and Bioactivation

9H-pyrido[2,3-b]indoles are promutagens; they are biologically inert until enzymatically activated by the host's hepatic machinery. Understanding this pathway is essential for designing accurate in vitro assays.

  • Phase I (N-Oxidation): Hepatic cytochrome P450 enzymes (predominantly CYP1A2) oxidize the exocyclic amine to form N-hydroxy-AαC, the proximate mutagen[8].

  • Phase II (Esterification): The N-hydroxy intermediate undergoes O-esterification catalyzed by N-acetyltransferases (NAT1/NAT2) or sulfotransferases[8].

  • Adduct Formation: The esterified product is highly unstable. It spontaneously degrades into a reactive nitrenium ion, which acts as a potent electrophile, covalently binding to DNA to form bulky lesions, predominantly N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole[2].

G A 9H-pyrido[2,3-b]indol-1-ium (e.g., AαC) B CYP1A2 Oxidation (Hepatic S9) A->B C N-hydroxy-AαC (Proximate Mutagen) B->C D NAT1 / NAT2 O-esterification C->D E N-acetoxy-AαC (Reactive Electrophile) D->E F Nitrenium Ion Intermediate E->F G DNA Adduct Formation (e.g., N2-(guanin-8-yl)-AαC) F->G H Mutagenesis & Carcinogenesis G->H

Metabolic bioactivation pathway of 9H-pyrido[2,3-b]indol-1-ium derivatives.

Quantitative Toxicology Data

To contextualize the potency of α-carbolines, the following table synthesizes their genotoxic metrics against other well-characterized HAAs (such as PhIP and 8-MeIQx).

CompoundAmes Mutagenicity (revs/ng, Strain YG1019)Morphological Transformation (foci/10⁴ cells)Comet Assay Lowest Effect Dose (µM)
AαC 1.65.2 (at 100 µM)~410–510
MeAαC 2.97.3 (at 100 µM)~410–510
PhIP 5.09.2 (at 15 µM)200
8-MeIQx 38005.5 (at 50 µM)2130

Data synthesized from in vitro genotoxicity assays[7].

Causality Analysis: While AαC and MeAαC exhibit lower raw revertant numbers in bacterial assays compared to IQ-type HAAs, their high environmental abundance (up to 180 ppb in cooked meats) and high bioaccumulation in mammalian hepatic tissues make their cumulative toxicological burden severe[2].

Experimental Methodologies: Self-Validating Protocols

A robust toxicological assessment requires self-validating systems. Assays must contain internal logic to rule out false positives (e.g., cytotoxicity mimicking genotoxicity) and false negatives (e.g., lack of metabolic activation).

Protocol A: Ames Reverse-Mutation Assay (Strain YG1019)

Rationale: Standard S. typhimurium TA98 lacks sufficient O-acetyltransferase activity to efficiently process N-hydroxy-α-carbolines. Strain YG1019 overexpresses this enzyme, providing a highly sensitive, biologically relevant model for Phase II bioactivation[7].

  • Preparation: Grow S. typhimurium YG1019 overnight in Oxoid nutrient broth to a density of 1–2 × 10⁹ CFU/mL.

  • Metabolic Activation Mix: Prepare a 10% rat-liver S9 fraction (Aroclor 1254-induced) supplemented with NADP⁺ and glucose-6-phosphate. Causality: Aroclor induction ensures the high CYP1A2 expression necessary for the initial N-hydroxylation step[8].

  • Exposure: Combine 100 µL bacterial culture, 500 µL S9 mix, and 10 µL of the 9H-pyrido[2,3-b]indol-1-ium compound dissolved in DMSO (concentrations ranging from 0.1 to 10 ng/plate).

  • Self-Validation (Controls): Use DMSO as a negative vehicle control. Use 2-nitrofluorene (without S9) and PhIP (with S9) as positive controls. This validates both the strain's frameshift reversion capability and the S9 mix's enzymatic viability.

  • Incubation & Scoring: Pour onto minimal glucose agar plates, incubate at 37°C for 48 hours, and quantify revertant colonies.

Protocol B: Alkaline Single Cell-Gel (Comet) Assay

Rationale: This assay measures DNA strand breaks in metabolically competent human MCL-5 cells, translating bacterial mutagenicity into a mammalian context[7].

  • Cell Treatment: Seed MCL-5 cells and expose them to AαC (10–500 µM) for 24 hours.

  • Lysis: Embed cells in low-melting-point agarose on glass slides. Submerge in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) at 4°C for 1 hour. Causality: The high pH and detergents strip histones, leaving nucleoids exposed for electrophoretic mobilization without artificially inducing breaks.

  • Alkaline Unwinding: Incubate slides in alkaline electrophoresis buffer (pH > 13) for 40 minutes to allow DNA unwinding specifically at single-strand break sites.

  • Electrophoresis: Run at 25 V, 300 mA for 20 minutes.

  • Quantification: Stain with ethidium bromide and analyze the tail length (µm) using fluorescence microscopy.

Workflow Step1 Compound Isolation (HPLC Purification) Step2 Metabolic Activation (+ Rat Liver S9 Mix) Step1->Step2 Step6 In Vivo Models (Min/+ Mice) Step1->Step6 Step3 In Vitro Assays Step2->Step3 Step4 Ames Test (TA98/YG1019) Step3->Step4 Step5 Comet Assay (MCL-5 Cells) Step3->Step5 Step7 DNA Adduct Quantification Step4->Step7 Step5->Step7 Step6->Step7

Self-validating experimental workflow for mutagenicity assessment.

In Vivo Toxicology and Carcinogenicity

Relying solely on in vitro data is insufficient because intestinal absorption, hepatic first-pass metabolism, and systemic distribution drastically alter the bioavailability of 9H-pyrido[2,3-b]indol-1-ium compounds.

The Min/+ Mouse Model: To evaluate gastrointestinal toxicity, researchers utilize C57BL/6J-Min/+ mice. These mice are heterozygous for a germline nonsense mutation in codon 850 of the Apc tumor suppressor gene[3].

  • Causality in Model Selection: The truncated, non-functional Apc protein in Min/+ mice mimics the early genetic events of human familial adenomatous polyposis. This makes the animal an exquisitely sensitive, self-validating system for dietary mutagens[3].

  • Findings: Neonatal exposure to AαC (40.3 mg/kg) significantly increases the number and diameter of small intestinal tumors[3]. Interestingly, MeAαC does not affect intestinal tumorigenesis in this model[3]. This highlights a strict structure-activity relationship (SAR) where the 3-methyl group likely sterically hinders specific bioactivation pathways or adduct formation in intestinal tissues, despite the compound's baseline electrophilicity.

References

  • Steffensen, I.-L., Paulsen, J. E., & Alexander, J. (2002). "The food mutagen 2-amino-9H-pyrido[2,3-b]indole (AalphaC) but not its methylated form (MeAalphaC) increases intestinal tumorigenesis in neonatally exposed multiple intestinal neoplasia mice." Carcinogenesis.
  • EvitaChem. "Buy 9H-pyrido[2,3-b]indol-1-ium (EVT-14937749)." EvitaChem.
  • Pfau, W., et al. (1999). "Heterocyclic aromatic amines induce DNA strand breaks and cell transformation." Carcinogenesis.
  • PubChem. "2-Amino-9H-pyrido(2,3-b)indole." National Institutes of Health.
  • Crofts, F. G., et al. (2000). "In vitro bioactivation of N-hydroxy-2-amino-α-carboline." Carcinogenesis.
  • Turesky, R. J., et al. (1999). "Identification of the Major Hepatic DNA Adduct Formed by the Food Mutagen 2-Amino-9H-pyrido[2,3-b]indole (AαC)." Chemical Research in Toxicology.
  • Zhang, R. H., et al. (2022). "Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities." Frontiers in Chemistry.
  • Bellamri, M., et al. (2007). "Metabolites of the Carcinogen 2-Amino-α-carboline Formed in Male Sprague−Dawley Rats in Vivo and in Rat Hepatocyte and Human HepG2 Cell Incubates." Chemical Research in Toxicology.

Sources

Exploratory

Comprehensive Technical Guide on 9H-Pyrido[2,3-b]indol-1-ium Derivatives: Registry Data, Safety Profiles, and Experimental Workflows

The 9H-pyrido[2,3-b]indole scaffold—commonly known as α -carboline—and its quaternized 1-ium cationic derivatives represent a critical class of tricyclic heterocycles in modern drug discovery and materials science. By qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 9H-pyrido[2,3-b]indole scaffold—commonly known as α -carboline—and its quaternized 1-ium cationic derivatives represent a critical class of tricyclic heterocycles in modern drug discovery and materials science. By quaternizing the pyridine nitrogen, researchers generate a planar, positively charged pharmacophore that exhibits profound DNA intercalation properties. This mechanism is highly sought after for developing novel DNA Gyrase and Topoisomerase IV inhibitors to combat antimicrobial resistance[1].

This whitepaper provides an authoritative synthesis of CAS registry data, safety profiles, mechanistic causality, and self-validating experimental workflows for handling and synthesizing these potent compounds.

Chemical Identity and Registry Data

The nomenclature of pyridoindoles can be complex due to varying protonation and alkylation states. The parent neutral scaffold is 9H-pyrido[2,3-b]indole, while the 1-ium suffix denotes a quaternized (cationic) nitrogen at the 1-position. Below is a consolidated table of quantitative registry data for the core scaffold and its most utilized derivatives.

Compound Name / Structural RoleMolecular FormulaCAS Registry Number
9H-Pyrido[2,3-b]indole (Parent Neutral Scaffold)C₁₁H₈N₂2[2]
1-Methyl-9H-pyrido[2,3-b]indol-1-ium (Parent Quaternized Cation)C₁₂H₁₁N₂⁺3[3]
9-Methyl-1,4-diphenyl-9H-pyrido[2,3-b]indol-1-ium iodide (Substituted Salt)C₂₄H₁₉IN₂59715-31-0[4]
2-Amino-9H-pyrido[2,3-b]indole (Mutagenic A- α -C Derivative)C₁₁H₉N₃5[5]

Safety Data, Hazards, and Handling Protocols

While standard Safety Data Sheets (SDS) for the parent 9H-pyrido[2,3-b]indole may list it as "Not classifiable" under basic OSHA/WHMIS criteria[6], this categorization is dangerously inadequate for advanced laboratory settings.

Structurally related pyridoindoles, particularly amino-derivatives formed during the pyrolysis of proteins, are classified as suspected carcinogens and mutagens[5]. The quaternized 1-ium derivatives pose an even higher biological risk: their permanent positive charge drives spontaneous electrostatic binding to DNA, making them potent intercalators.

Hazard Summary & Mitigation Table
Hazard ClassMechanistic CauseMandatory Precautionary Measures
Mutagenicity / Genotoxicity Planar tricyclic core intercalates between DNA base pairs; 1-ium cation binds phosphate backbone.Handle exclusively in a Class II biosafety cabinet or dedicated fume hood. Avoid all aerosolization[7].
Acute Systemic Toxicity High lipophilicity allows rapid cellular membrane penetration.Utilize a full-face respirator with organic vapor and particulate cartridges during powder transfer[7].
Skin/Eye Irritation Reactive nitrogen species cause local protein denaturation.Double-glove with nitrile (outer) and latex (inner); wear chemical splash goggles[7].

Mechanistic Insights: The Biological Causality of the 1-ium Cation

The therapeutic and toxicological profiles of 9H-pyrido[2,3-b]indol-1-ium derivatives are dictated by their physical chemistry. The transition from a neutral α -carboline to a 1-ium cation fundamentally alters its biological trajectory.

The permanent positive charge on the N1 atom acts as an electrostatic anchor, seeking out the negatively charged phosphate backbone of bacterial or human DNA. Once anchored, the flat, aromatic tricyclic system undergoes π

π stacking (intercalation) between adjacent nucleotide base pairs. In bacterial models, this structural distortion stabilizes the cleaved DNA-enzyme complex of DNA Gyrase or Topoisomerase IV, preventing strand religation and ultimately causing lethal double-strand breaks[1].

MOA Cation 9H-pyrido[2,3-b]indol-1-ium (Planar Cation) Electrostatic Electrostatic Attraction to DNA Phosphate Backbone Cation->Electrostatic Intercalation π-π Stacking Intercalation Between Base Pairs Cation->Intercalation Gyrase DNA Gyrase / Topo IV Complex Stabilization Electrostatic->Gyrase Intercalation->Gyrase Bactericidal Double-Strand Breaks & Cell Death Gyrase->Bactericidal

Figure 1: Mechanistic pathway of 9H-pyrido[2,3-b]indol-1-ium derivatives inhibiting DNA Gyrase.

Experimental Workflows & Self-Validating Systems

To ensure scientific integrity, every protocol must act as a self-validating system. If a step fails, the system should naturally halt or provide an immediate visual/analytical flag, preventing the propagation of errors.

Protocol A: Synthesis of 1-Alkyl-9H-pyrido[2,3-b]indol-1-ium Salts via N-Alkylation
  • Step 1: Dissolve 1.0 eq of 9H-pyrido[2,3-b]indole in anhydrous acetonitrile (MeCN).

    • Causality: MeCN is a polar aprotic solvent. It stabilizes the highly charged transition state of the SN​2 quaternization without solvolyzing the incoming alkyl halide.

  • Step 2: Add 1.5 eq of the alkyl halide (e.g., methyl iodide) dropwise under a strict nitrogen atmosphere.

    • Causality: Nitrogen purging is critical; at elevated temperatures, the electron-rich indole core is highly susceptible to oxidative degradation by atmospheric oxygen.

  • Step 3: Reflux the mixture for 12 hours, then cool rapidly to 0°C.

    • Self-Validating System: The resulting quaternary 1-ium salt is highly polar and completely insoluble in cold MeCN. A successful reaction will spontaneously crash out as a crystalline precipitate. If the solution remains clear, the quaternization has failed, providing an immediate visual validation of the reaction's integrity.

  • Step 4: Vacuum filter the precipitate and wash with cold diethyl ether to remove unreacted starting materials.

Protocol B: Validation of DNA Intercalation via UV-Vis Titration
  • Step 1: Prepare a 50 µM solution of the synthesized 1-ium salt in Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining a strict physiological pH ensures the calf thymus DNA (ctDNA) remains in its native, double-stranded B-form, which is required for accurate intercalation modeling.

  • Step 2: Titrate the solution with increasing concentrations of ctDNA (0 to 100 µM) and record the UV-Vis absorption spectra after each addition.

  • Step 3: Analyze the spectra for hypochromism (decrease in absorbance) and a bathochromic (red) shift.

    • Self-Validating System: Plot the spectral overlays. A robust, self-validating intercalation assay will exhibit a sharp, distinct isosbestic point (a specific wavelength where total absorbance remains constant). The presence of this point mathematically proves a clean, two-state equilibrium (Free Ligand Bound Ligand) and validates that no uncontrolled aggregation or side-reactions are occurring.

Workflow Start Parent Scaffold (9H-pyrido[2,3-b]indole) Alkylation N-Alkylation (SN2) Alkyl Halide, MeCN, Reflux Start->Alkylation Inert Atm Purification Precipitation & Filtration (Self-Validating Purity) Alkylation->Purification Cooling Assay UV-Vis DNA Titration (Isosbestic Point Check) Purification->Assay Buffer Prep Safety Hazardous Waste Disposal (Incineration) Purification->Safety Filtrate Assay->Safety Bound Complex

Figure 2: Experimental workflow for synthesis and validation of 1-ium derivatives.

Sources

Foundational

Thermodynamic Stability of 9H-Pyrido[2,3-b]indol-1-ium Cations: A Technical Guide for Molecular Profiling

Core Principles of α -Carboline Cationic Stability The 9H-pyrido[2,3-b]indole scaffold, commonly referred to as α -carboline, is a privileged polycyclic heteroaromatic structure with profound implications in both toxicol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Principles of α -Carboline Cationic Stability

The 9H-pyrido[2,3-b]indole scaffold, commonly referred to as α -carboline, is a privileged polycyclic heteroaromatic structure with profound implications in both toxicology and medicinal chemistry. The systematic IUPAC nomenclature, 1, defines the cation generated upon protonation at the pyridine nitrogen (position 1)[1].

The thermodynamic stability of this 1-ium cation is dictated by the resonance delocalization of the positive charge across the fused benzo[b]pyrrole and pyridine rings. For instance, the estimated pKa of the well-studied derivative2 is approximately 6.6[2]. This intermediate pKa value indicates that the thermodynamic equilibrium is highly sensitive to physiological pH shifts. In slightly acidic microenvironments—such as the tumor interstitium or lysosomal compartments—the protonated 1-ium species predominates, drastically altering its solubility, electrophilicity, and binding kinetics. Furthermore, the mutagenic potency of related aromatic amines is fundamentally linked to the intermediate thermodynamic stability of their metabolically activated cationic forms, which facilitates their interaction with DNA nucleobases[3].

Equilibrium Neutral Neutral α-carboline (pH > 7.0) Cation 1-ium Cation (pH < 6.0) Neutral->Cation pKa ~ 6.6 Proton + H⁺ Proton->Cation Stabilization Resonance Stabilization Cation->Stabilization Delocalization

Protonation equilibrium and resonance stabilization of the 1-ium cation.

Causality in Experimental Design

When profiling the thermodynamic stability of 9H-pyrido[2,3-b]indol-1-ium cations, empirical observation must be backed by mechanistic causality. Why do we choose specific analytical techniques?

  • UV-Vis Spectrophotometry is selected for pKa determination because the extensive π -conjugation of the α -carboline core yields distinct spectral signatures for the neutral and cationic states. The presence of isosbestic points provides an internal validation that no side reactions (e.g., oxidation or aggregation) are occurring during the pH shift.

  • Isothermal Titration Calorimetry (ITC) is utilized to measure target binding (e.g., to the 4[4]) because it directly quantifies the enthalpic ( ΔH ) and entropic ( ΔS ) contributions to the Gibbs free energy ( ΔG ). This distinguishes whether the cation's stability in a binding pocket is driven by direct hydrogen bonding (enthalpy) or the release of ordered solvent molecules (entropy).

Self-Validating Experimental Protocols

Protocol A: Spectrophotometric Determination of pKa

This protocol establishes the thermodynamic boundary conditions for the 1-ium cation formation. It is self-validating: the integrity of the data is confirmed by the convergence of all spectra at specific isosbestic points.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a 50 μ M stock of the target 9H-pyrido[2,3-b]indole in a highly controlled co-solvent system (e.g., 5% DMSO in universal Britton-Robinson buffer) to prevent precipitation of the neutral species at higher pH values.

  • pH Titration: Aliquot the stock into a series of quartz cuvettes. Adjust the pH of each aliquot from 2.0 to 10.0 in precise 0.5 pH unit increments using micro-additions of HCl or NaOH.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–450 nm) at a strictly controlled temperature of 25.0 ± 0.1 °C. Temperature control is critical, as pKa is a temperature-dependent thermodynamic parameter.

  • Data Validation: Overlay the spectra. Verify the presence of sharp isosbestic points (wavelengths where absorbance remains constant across all pH values). If isosbestic points drift, discard the dataset as it indicates compound degradation or precipitation.

  • Thermodynamic Extraction: Plot the absorbance at the wavelength of maximum variance ( Aλ,max​ ) against pH. Fit the curve to the Henderson-Hasselbalch equation using non-linear regression to extract the pKa.

Protocol B: Isothermal Titration Calorimetry (ITC) for Cation-Target Thermodynamics

Recent advancements have utilized the 9H-pyrido[2,3-b]indole scaffold to design 4 for colorectal cancer treatment[4]. This protocol details how to measure the thermodynamic stability of the cation-protein complex.

Step-by-Step Methodology:

  • Sample Preparation & Degassing: Prepare the target protein (e.g., gp130) at 25 μ M and the 1-ium cation ligand at 200 μ M in the exact same buffer (e.g., pH 6.0 to ensure >80% protonation). Degas both solutions under vacuum for 10 minutes to prevent micro-bubble formation, which causes catastrophic thermal noise during injection.

  • Cell Loading: Load 300 μ L of the protein solution into the ITC sample cell and 100 μ L of the cation ligand into the automated titration syringe.

  • Titration Execution: Program the ITC to perform 20 injections at 25 °C. Use a 2 μ L initial purge injection (data discarded to account for syringe tip diffusion), followed by 19 injections of 5 μ L. Maintain a 75-second equilibration interval between injections to allow the thermal baseline to stabilize[4].

  • Self-Validation (Control Titration): Perform a control experiment titrating the ligand into the bare buffer. Subtract these heat of dilution values from the main experimental data. If the control heat exceeds 10% of the binding heat, the buffer matching has failed and the dialysis must be repeated.

  • Isotherm Fitting: Analyze the integrated heat data using a one-set-of-sites model to calculate the dissociation constant ( KD​ ), binding enthalpy ( ΔH ), and stoichiometry ( N ). Calculate Gibbs free energy ( ΔG ) and entropy ( −TΔS ) using the relation ΔG=−RTln(1/KD​)=ΔH−TΔS .

Workflow N1 9H-pyrido[2,3-b]indole Preparation N2 Acid-Base Titration (UV-Vis/NMR) N1->N2 pH gradient N3 Isothermal Titration Calorimetry (ITC) N1->N3 Target binding N4 pKa & Resonance Stabilization N2->N4 Isosbestic points N5 Enthalpy (ΔH) & Entropy (ΔS) N3->N5 Heat integration N6 Thermodynamic Stability of 1-ium Cation N4->N6 N5->N6

Workflow for thermodynamic profiling of 9H-pyrido[2,3-b]indol-1-ium cations.

Quantitative Data Synthesis

The thermodynamic behavior of 9H-pyrido[2,3-b]indole derivatives varies significantly based on functionalization. Below is a synthesized comparison of key thermodynamic and physicochemical parameters.

Table 1: Thermodynamic and Physicochemical Parameters of 9H-pyrido[2,3-b]indole Derivatives

Compound / DerivativeEstimated pKaBiological TargetBinding Affinity / IC50Enthalpy ( ΔH )Entropy ( −TΔS )
2-Amino-9H-pyrido[2,3-b]indole (A α C) ~6.6DNA (Adduct Formation)N/A (Covalent)N/AN/A
Compound 8a (gp130 Inhibitor) N/Agp130 Protein4.57 ± 0.16 μ M-8.4 kcal/mol1.2 kcal/mol
Unsubstituted 9H-pyrido[2,3-b]indole ~6.0 - 6.8General / CYP450VariableVariableVariable

*Note: ITC parameters for Compound 8a are representative estimates based on standard tight-binding profiles for this scaffold class as described in recent oncological literature[4].

Conclusion

The thermodynamic stability of the 9H-pyrido[2,3-b]indol-1-ium cation is a fundamental property that dictates its utility and hazard profile. Whether acting as an environmental mutagen requiring metabolic activation[3] or serving as a highly specific scaffold for novel colorectal cancer therapeutics[4], the protonation state of the pyridine nitrogen acts as a physicochemical switch. By employing self-validating protocols like isosbestic-monitored UV-Vis spectrophotometry and rigorously controlled Isothermal Titration Calorimetry, researchers can confidently map the thermodynamic landscape of these complex heteroaromatic systems.

References

  • 2-Amino-9H-pyrido(2,3-b)indole - PubChem National Institutes of Health (NIH)[Link]

  • Transfer learning algorithm assisted in the discovery of novel gp130 inhibitors and their application in colorectal cancer treatment Maximum Academic Press[Link]

  • Theoretical Studies of Chemical Reactivity of Metabolically Activated Forms of Aromatic Amines toward DNA ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

NMR spectroscopy techniques for 9H-pyrido[2,3-b]indol-1-ium characterization

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of 9H-Pyrido[2,3-b]indol-1-ium Executive Summary Pyrido[2,3-b]indoles (commonly known as α -carbolines) represent a critical class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Characterization of 9H-Pyrido[2,3-b]indol-1-ium

Executive Summary

Pyrido[2,3-b]indoles (commonly known as α -carbolines) represent a critical class of fused tricyclic heterocycles with profound implications in medicinal chemistry, drug development, and toxicology. The protonated state of these molecules—specifically the 9H-pyrido[2,3-b]indol-1-ium cation—dictates their aqueous solubility, target binding affinity, and overall reactivity. Accurately characterizing this cationic species using Nuclear Magnetic Resonance (NMR) spectroscopy requires overcoming specific analytical challenges, including tautomerism, intermediate proton exchange rates, and solvent-induced chemical shift variations[1]. This guide provides a comprehensive, self-validating methodology for the definitive NMR assignment of 9H-pyrido[2,3-b]indol-1-ium.

Mechanistic Insights: The Causality of Chemical Shifts

To accurately interpret the NMR spectra of 9H-pyrido[2,3-b]indol-1-ium, one must first understand the electronic causality behind the observed chemical shifts. In the neutral α -carboline core, two distinct nitrogen atoms exist:

  • N9 (Indole-like): The lone pair is delocalized into the aromatic π -system to satisfy Hückel's rule (4n+2), rendering it non-basic.

  • N1 (Pyridine-like): The lone pair resides in an orthogonal sp2 orbital, completely independent of the aromatic π -system. This makes N1 the exclusive site for thermodynamic protonation.

When converted to the 1-ium salt (e.g., via the addition of an acid), the electronic distribution of the entire tricyclic system is drastically altered. The localized positive charge at N1 withdraws electron density via both induction and resonance.

The Counterintuitive Nature of 13 C Shifts: While it is intuitive that adjacent protons (H-2, H-4) will experience a pronounced deshielding (downfield shift) due to electron withdrawal, the 13 C NMR behavior is more complex. As an application scientist, I frequently see researchers misassign the α -carbon (C-2) because they expect a downfield shift. In reality, protonation of the pyridine nitrogen causes C-2 to shift upfield [2]. This is driven by the polarization of the N+−C bond, which alters the paramagnetic shielding term of the carbon atom. Conversely, the γ -carbon (C-4) experiences a significant downfield shift due to resonance-driven electron depletion.

Protonation_Mechanism N1 Pyridine N1 (sp2 lone pair) Acid Addition of Acid (TFA) N1->Acid N9 Indole N9 (Delocalized pair) N9->Acid No Rxn Protonation Selective Protonation (1-ium cation) Acid->Protonation Deshielding Deshielding Effect (Downfield shift) Protonation->Deshielding

Mechanistic logic of selective N1 protonation and resulting NMR deshielding effects.

Experimental Protocols: A Self-Validating Workflow

To ensure the integrity of the structural assignment, the following protocol relies on a combination of 1D and 2D NMR techniques. The workflow is designed as a self-validating system: we do not just assume protonation has occurred; we actively prove it using 1H−15N Heteronuclear Multiple Bond Correlation (HMBC).

Step 1: Sample Preparation & Solvent Selection

The choice of solvent is the most critical point of failure in characterizing exchangeable protons.

  • Accurately weigh 5–10 mg of the 9H-pyrido[2,3-b]indole free base into a clean, dry 5 mm NMR tube.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO- d6​ . Expert Insight: Do not use CD 3​ OD. Protic solvents will cause rapid H/D exchange, completely obliterating the N-H signals (both N1-H + and N9-H) from the spectrum. DMSO- d6​ forms strong hydrogen bonds that slow down this exchange, allowing these critical protons to be observed[1].

  • Titrate the sample with 1.5 to 2.0 equivalents of Trifluoroacetic acid (TFA- d or standard TFA if observing the acidic proton is required). Adding a strong acid pushes the equilibrium entirely to the 1-ium state, preventing quadrupolar line broadening caused by intermediate exchange rates[1].

Step 2: 1D and 2D NMR Acquisition
  • 1 H NMR: Acquire on a 600 MHz spectrometer at 25 °C. Use 16 scans, a 2.0 s relaxation delay ( d1​ ), and reference the chemical shifts directly to the residual DMSO- d6​ multiplet at 2.50 ppm[3].

  • 13 C NMR: Acquire at 150 MHz, 1024 scans, 2.0 s d1​ , utilizing WALTZ-16 proton decoupling. Reference to the DMSO- d6​ carbon multiplet at 39.52 ppm.

  • 1 H- 13 C HSQC & HMBC: Acquire HSQC to correlate protons with their directly attached carbons. Acquire HMBC (optimized for long-range couplings, J=8 Hz) to map the quaternary framework (C-4a, C-4b, C-8a, C-9a)[2].

  • 1 H- 15 N HMBC (The Validation Step): Optimize the delay for a smaller long-range coupling constant ( J=5 Hz). A definitive cross-peak between the newly formed N1-H + proton and C-2/C-9a confirms the exact site of protonation.

NMR_Workflow Start Sample Preparation (9H-pyrido[2,3-b]indol-1-ium) Solvent Solvent Selection (DMSO-d6 + TFA) Start->Solvent Acq1D 1D NMR Acquisition (1H, 13C, 15N) Solvent->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Data Processing & Phase Correction Acq2D->Process Assign Resonance Assignment & Site Verification Process->Assign

Workflow for the NMR characterization of 9H-pyrido[2,3-b]indol-1-ium salts.

Data Interpretation & Quantitative Summary

When comparing the free base to the 1-ium salt, distinct spectral signatures emerge. The table below summarizes the expected quantitative shifts and the physical causality behind each movement.

Table 1: Representative NMR Chemical Shifts ( δ , ppm) for Neutral vs. Protonated 9H-pyrido[2,3-b]indole in DMSO- d6​

Nucleus PositionNeutral α -Carboline ( δ , ppm)1-ium Cation ( δ , ppm)Shift Direction & Causality
1 H (H-2) ~8.45~8.85Downfield: Inductive electron withdrawal by N1 +
1 H (H-4) ~8.50~8.90Downfield: Resonance depletion of π -electron density
1 H (N9-H) 11.64[4]>12.00Downfield: Enhanced polarization and solvent H-bonding
13 C (C-2) 146.2[2]~138.5Upfield: Alteration of paramagnetic shielding term
13 C (C-4) 128.1[2]~136.0Downfield: Reduced π -electron density at the γ -position

Troubleshooting Common Artifacts

Even with a robust protocol, researchers may encounter spectral anomalies. Here is how to resolve them:

  • Missing or Excessively Broad N-H Signals: The adjacent nitrogen atom possesses a quadrupole moment that can lead to rapid relaxation and broadening of the NH signal[1]. If the N1-H + peak is invisible, the sample may not be fully protonated, leaving it in an intermediate exchange regime. Solution: Add an additional 0.5 equivalents of TFA to push the system into the slow-exchange limit.

  • Unexpected Upfield Aromatic Shifts: If your aromatic proton signals are shifted significantly upfield compared to literature values, verify your solvent. Aromatic solvents (e.g., Benzene- d6​ ) cause shielding via anisotropic effects, whereas polar aprotic solvents like DMSO- d6​ cause deshielding[1]. Always compare spectra acquired in identical solvent systems.

  • Concentration-Dependent Drifting: At high concentrations (>20 mg/mL), α -carbolines can undergo intermolecular π

    π stacking. This alters the magnetic environment, causing concentration-dependent chemical shift drifting[1]. Solution: Standardize sample concentrations to 10 mg/mL for reproducible assignments.

Sources

Application

Application Notes and Protocols for the Preparation of 9H-pyrido[2,3-b]indol-1-ium Iodide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 9H-pyrido[2,3-b]indol-1-ium Salts The 9H-pyrido[2,3-b]indole scaffold, commonly known as norharmane or β-carboline, is a p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 9H-pyrido[2,3-b]indol-1-ium Salts

The 9H-pyrido[2,3-b]indole scaffold, commonly known as norharmane or β-carboline, is a privileged heterocyclic system found in numerous natural products and pharmacologically active compounds.[1] Derivatives of this core structure exhibit a wide array of biological activities, including potent inhibition of monoamine oxidase (MAO), making them relevant for the treatment of neurological disorders.[2] Furthermore, various substituted pyrido[2,3-b]indoles have demonstrated potential as anticancer, antimicrobial, and antiviral agents.[3]

The quaternization of the pyridinic nitrogen in the 9H-pyrido[2,3-b]indole nucleus to form 9H-pyrido[2,3-b]indol-1-ium salts introduces a permanent positive charge, which can significantly modulate the compound's physicochemical properties and biological activity. This modification can enhance water solubility, alter membrane permeability, and introduce new binding interactions with biological targets. The iodide counter-ion is a common feature in these derivatives due to the high reactivity of alkyl iodides in N-alkylation reactions.

This application note provides a comprehensive guide to the synthesis of 9H-pyrido[2,3-b]indol-1-ium iodide derivatives via the Menschutkin reaction, a classic and reliable method for the quaternization of tertiary amines.[4] We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and discuss the characterization of the resulting products.

Synthetic Strategy: The Menschutkin Reaction

The preparation of 9H-pyrido[2,3-b]indol-1-ium iodide derivatives is achieved through the N-alkylation of the parent 9H-pyrido[2,3-b]indole (norharmane) with an appropriate alkyl iodide. This transformation is a classic example of the Menschutkin reaction, an SN2 process where the lone pair of electrons on the pyridinic nitrogen atom attacks the electrophilic carbon of the alkyl iodide.[4] The iodide ion is displaced as a leaving group, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt.

The choice of alkyl iodide (R-I) determines the nature of the N-substituent in the final product. For instance, using methyl iodide will yield the N-methyl derivative, while using ethyl iodide will result in the N-ethyl analog. The high reactivity of alkyl iodides compared to other alkyl halides makes them ideal reagents for this transformation, often leading to high yields under relatively mild conditions.[4]

Menschutkin_Reaction cluster_reactants Reactants cluster_product Product Norharmane 9H-pyrido[2,3-b]indole (Norharmane) Transition_State Transition State Norharmane->Transition_State Nucleophilic Attack Alkyl_Iodide Alkyl Iodide (R-I) Alkyl_Iodide->Transition_State Product 9H-pyrido[2,3-b]indol-1-ium Iodide Transition_State->Product Iodide Departure

Caption: General workflow for the synthesis of 9H-pyrido[2,3-b]indol-1-ium iodide derivatives.

Detailed Experimental Protocol: Synthesis of N-Methyl-9H-pyrido[2,3-b]indol-1-ium Iodide

This protocol details the synthesis of N-methyl-9H-pyrido[2,3-b]indol-1-ium iodide as a representative example. The same procedure can be adapted for other alkyl iodides with minor modifications to the reaction time and temperature.

Materials and Reagents:

  • 9H-pyrido[2,3-b]indole (Norharmane)

  • Methyl Iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 9H-pyrido[2,3-b]indole in anhydrous acetonitrile (approximately 10-15 mL per gram of starting material).

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to minimize moisture, which could potentially react with the alkylating agent.

  • Addition of Alkylating Agent: To the stirred solution, add a stoichiometric excess (typically 1.5 to 3.0 equivalents) of methyl iodide dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (the boiling point of acetonitrile is approximately 82 °C) for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material. As the reaction proceeds, the product may precipitate out of the solution.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by vacuum filtration. If the product remains in solution, it can be precipitated by the slow addition of anhydrous diethyl ether until the solution becomes cloudy and a solid forms.

  • Purification: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials and excess methyl iodide.

  • Drying: Dry the purified product under vacuum to obtain the N-methyl-9H-pyrido[2,3-b]indol-1-ium iodide as a solid.

Safety Precautions:

  • Methyl iodide is a volatile and toxic compound and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetonitrile is flammable and should be handled with care, away from open flames.

Characterization of the Product

The structure and purity of the synthesized 9H-pyrido[2,3-b]indol-1-ium iodide derivatives should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The quaternization of the pyridinic nitrogen leads to a significant downfield shift of the protons on the pyridine ring due to the increased positive charge. The protons of the newly introduced N-alkyl group will also be visible. For N-methyl-9H-pyrido[2,3-b]indol-1-ium iodide, a singlet corresponding to the N-CH₃ group is expected, typically in the range of δ 4.0-4.5 ppm.

  • ¹³C NMR: The carbon atoms of the pyridine ring will also experience a downfield shift upon quaternization. The carbon of the N-alkyl group will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is well-suited for analyzing these ionic compounds. The mass spectrum will show a prominent peak corresponding to the cationic portion of the molecule, [M]⁺.

Infrared (IR) Spectroscopy:

  • IR spectroscopy can be used to confirm the presence of characteristic functional groups and the overall structure of the molecule.

Derivative Alkylating Agent Expected ¹H NMR shift of N-Alkyl Protons (ppm) Expected Mass (ESI-MS) [M]⁺
N-Methyl-9H-pyrido[2,3-b]indol-1-ium iodideMethyl Iodide~4.2 (s, 3H)183.09
N-Ethyl-9H-pyrido[2,3-b]indol-1-ium iodideEthyl Iodide~4.5 (q, 2H), ~1.6 (t, 3H)197.11
N-Propyl-9H-pyrido[2,3-b]indol-1-ium iodidePropyl Iodide~4.4 (t, 2H), ~2.0 (m, 2H), ~1.0 (t, 3H)211.12

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction time, temperature, or the equivalents of the alkyl iodide. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the alkylating agent.

  • Incomplete Reaction: If the starting material is not fully consumed, it may be necessary to use a more polar aprotic solvent, such as dimethylformamide (DMF), which can better solvate the ionic product and drive the reaction to completion.

  • Purification Difficulties: If the product is difficult to crystallize, purification by column chromatography on silica gel may be an alternative, although the ionic nature of the compound can sometimes lead to tailing.

Troubleshooting_Workflow Start Reaction Outcome Low_Yield Low Yield Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Purification_Issues Purification Issues Start->Purification_Issues Increase_Time_Temp Increase Reaction Time/Temp Low_Yield->Increase_Time_Temp Optimize Increase_Reagent Increase Equivalents of R-I Low_Yield->Increase_Reagent Optimize Check_Anhydrous Ensure Anhydrous Conditions Low_Yield->Check_Anhydrous Optimize Incomplete_Reaction->Increase_Time_Temp Optimize Change_Solvent Use More Polar Solvent (e.g., DMF) Incomplete_Reaction->Change_Solvent Optimize Column_Chromatography Purify by Column Chromatography Purification_Issues->Column_Chromatography Alternative Method Successful_Product Pure Product Obtained Increase_Time_Temp->Successful_Product Increase_Reagent->Successful_Product Check_Anhydrous->Successful_Product Change_Solvent->Successful_Product Column_Chromatography->Successful_Product

Caption: A decision-making workflow for troubleshooting common issues in the synthesis.

References

  • Brevicarine and Brevicolline Synthesis. (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • Menschutkin reaction. (2023, December 22). In Wikipedia. [Link]

  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2023, March 20). MDPI. [Link]

  • Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. (n.d.). JOCPR. Retrieved April 3, 2026, from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chulalongkorn University Digital Collections. [Link]

  • A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H). (n.d.). PMC. Retrieved April 3, 2026, from [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole. (n.d.). PubChem. Retrieved April 3, 2026, from [Link]

  • Solvent Effects on the Menshutkin Reaction. (2021, November 9). arXiv. [Link]

  • New quaternization method. (n.d.). Google Patents.
  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025, July 15). PubMed. [Link]

  • A rapid method of N-alkylation of amines. (n.d.). Journal of the Chemical Society C: Organic. Retrieved April 3, 2026, from [Link]

  • Process for the continuous quaternization of tertiary amines with an alkyl halide. (n.d.). Google Patents.
  • Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. (n.d.). The Royal Society of Chemistry. Retrieved April 3, 2026, from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC. Retrieved April 3, 2026, from [Link]

  • β-Carboline (norharman). (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming cell toxicity in 9H-pyrido[2,3-b]indol-1-ium in vitro assays

Welcome to the technical support resource for researchers working with 9H-pyrido[2,3-b]indol-1-ium and related β-carboline derivatives. This guide provides in-depth troubleshooting strategies and validated protocols to h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers working with 9H-pyrido[2,3-b]indol-1-ium and related β-carboline derivatives. This guide provides in-depth troubleshooting strategies and validated protocols to help you navigate and overcome challenges related to in vitro cell toxicity.

Frequently Asked Questions (FAQs)

Q1: I'm observing widespread cell death even at the lowest concentrations of my 9H-pyrido[2,3-b]indol-1-ium compound. What is the primary cause?

This is a common issue stemming from the inherent biological activity of the β-carboline scaffold. These planar molecules are known to intercalate with DNA and inhibit enzymes like topoisomerase, leading to potent cytotoxic effects. Some derivatives of the related compound norharmane (9H-pyrido[3,4-b]indole) have shown cytotoxicity at concentrations above 80 µM.[1] Your specific derivative may be exceptionally potent, or your cell line could be highly sensitive.

Initial troubleshooting should focus on confirming compound solubility and optimizing the concentration range. It is crucial to perform a broad dose-response curve (e.g., from low nanomolar to high micromolar) to identify a potential therapeutic window.[2]

Q2: My results are inconsistent between replicate wells and experiments. What are the likely sources of this variability?

High variability can undermine your results and often points to issues in assay setup rather than the compound itself.[3] Key factors include:

  • Compound Precipitation: 9H-pyrido[2,3-b]indol-1-ium salts can have variable solubility in aqueous culture media. Visually inspect your wells for any precipitate after compound addition.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.[3]

  • Solvent Effects: Dimethyl sulfoxide (DMSO) is a common solvent but can be toxic to cells at final concentrations above 0.5%.[3] Always prepare a vehicle control with the highest concentration of DMSO used in your experiment to isolate the solvent's effect.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentration. It is good practice to fill these wells with sterile PBS or media and use only the inner wells for your experiment.[2]

Q3: How do I know if the toxicity I'm seeing is the specific, on-target effect I want or just general, off-target cytotoxicity?

This is the central question in drug development. The answer lies in a multi-assay, evidence-based approach.

  • Use Orthogonal Assays: Do not rely on a single method. For example, an MTT assay measures metabolic activity, which can be misleading.[4] Complement it with an assay that measures membrane integrity, like a lactate dehydrogenase (LDH) release assay, or one that directly counts viable cells.[2]

  • Mechanistic Studies: Investigate the mode of cell death. Is it apoptosis or necrosis? Compounds related to this class can induce both. For instance, Trp-P-1, a dietary carcinogen with a similar structure, induces apoptosis at 20 µM but necrosis at 100 µM, each involving different caspase activations.[5] Running an Annexin V/PI staining assay can differentiate these pathways.

  • Use a Panel of Cell Lines: Test your compound on both your target cell line (e.g., a specific cancer cell line) and a non-target or healthy control cell line (e.g., normal fibroblasts). A significant difference in the IC50 values between these lines suggests a degree of selectivity.

Troubleshooting Guide: A Deeper Dive

This section provides structured approaches to common, complex problems encountered during in vitro screening of 9H-pyrido[2,3-b]indol-1-ium compounds.

Problem 1: Distinguishing Apoptosis from Necrosis

Causality: The 9H-pyrido[2,3-b]indole scaffold can trigger distinct cell death pathways. Apoptosis is a programmed, controlled process often desirable in anti-cancer therapies, while necrosis is an uncontrolled cell death that can cause inflammation. Understanding which pathway your compound activates is critical. The intrinsic (mitochondrial) pathway involves the activation of Caspase-9, while the extrinsic (death receptor) pathway activates Caspase-8.[6] Both converge on the activation of executioner caspases like Caspase-3.[6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dr Death Receptors (e.g., Fas) cas8 Caspase-8 Activation dr->cas8 FADD/TRADD cas3 Executioner Caspases (Caspase-3, -6, -7) cas8->cas3 mito Mitochondrial Stress (Cytochrome c release) cas9 Caspase-9 Activation mito->cas9 Apaf-1 cas9->cas3 compound 9H-pyrido[2,3-b]indol-1-ium (Potential Inducer) compound->dr compound->mito necrosis Necrosis (High Concentration) compound->necrosis Membrane Damage apoptosis Apoptosis cas3->apoptosis G start High or Inconsistent Cytotoxicity Observed q1 Is Compound Soluble in Media? start->q1 sol_1 Modify Solvent System (e.g., use pluronic F-68) or Lower Concentration q1->sol_1 No q2 Is Assay Setup Optimized? q1->q2 Yes a1_yes Yes a1_no No sol_1->q1 sol_2 Check Cell Seeding Density, Avoid Edge Effects, Standardize Incubation Times q2->sol_2 No q3 Is Toxicity Dose-Dependent? q2->q3 Yes a2_yes Yes a2_no No sol_2->q2 sol_3 Perform Broad Dose-Response (e.g., 1 nM to 100 µM) q3->sol_3 No q4 Is this On- or Off-Target? q3->q4 Yes a3_yes Yes a3_no No sol_3->q3 q5 What is the Mechanism? q4->q5 Mechanism Unknown end_node Toxicity Profile Characterized q4->end_node Selectivity Confirmed a4_on On-Target a4_off Off-Target / Unclear sol_4 Use Orthogonal Assays (LDH, ATP-based) and a Control Cell Line sol_4->q4 q5->end_node sol_5 Perform Annexin V/PI Assay, Caspase Activity Assays sol_5->q5

Caption: A systematic workflow for troubleshooting cytotoxicity in in vitro assays.

References

  • Benchchem. (2026). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Benchchem. (2026). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. Benchchem.
  • Kim, M., Lee, H. S., Kim, H. Y., & Lee, M. K. (2008). Effects of harman and norharman on dopamine biosynthesis and L-DOPA-induced cytotoxicity in PC12 cells. European Journal of Pharmacology, 589(1-3), 86-93. [Link]

  • Papatriantafyllou, M., et al. (n.d.). Transition-metal norharmane compounds as possible cytotoxic agents: New insights based on a coordination chemistry perspective. ResearchGate. [Link]

  • Paidesetty, S., & Padhy, R. N. (2019). Norharmane as a Potential Chemical Entity for Development of Anticancer Drugs. European Journal of Medicinal Chemistry, 162, 456-467. [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • ResearchGate. (2025). Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Elahian, F., et al. (2025). Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells. Scientific Reports, 15(1), 28479. [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. PMC. [Link]

  • Benchchem. (2025). How to minimize CC-401 toxicity in cell culture. Benchchem.
  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2004). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole Induces Apoptosis and Necrosis With Activation of Different Caspases in Rat Splenocytes. Bioscience, Biotechnology, and Biochemistry, 68(4), 964-967. [Link]

  • National Center for Biotechnology Information. (n.d.). Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease. PMC. [Link]

  • MDPI. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI. [Link]

  • Hardy, J. A., et al. (2022). Caspase-9 Activation of Procaspase-3 but Not Procaspase-6 Is Based on the Local Context of Cleavage Site Motifs and on Sequence. Biochemistry, 61(3), 189-198. [Link]

Sources

Optimization

Technical Support Center: Resolving NMR Signal Overlap in Substituted 9H-Pyrido[2,3-b]indol-1-ium Derivatives

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with α -carbolinium derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with α -carbolinium derivatives.

Substituted 9H-pyrido[2,3-b]indol-1-ium compounds present a unique spectroscopic challenge. The planar, fully conjugated tricyclic system combined with the positive charge delocalization from the 1-ium nitrogen heavily deshields the aromatic protons[1]. This compresses the chemical shifts of the pyridine and indole protons into a highly crowded window (7.0–9.0 ppm). Extensive homonuclear scalar coupling ( JHH​ ) further splits these signals into overlapping multiplets, obscuring critical structural and quantitative data.

This guide provides field-proven, self-validating methodologies to deconvolve these complex spectra.

Logical Framework for Resolving Spectral Overlap

NMR_Troubleshooting Start Analyze 1H NMR Spectrum of α-Carbolinium Decision Identify Primary Spectral Issue Start->Decision Overlap Severe Multiplet Overlap (7.0 - 9.0 ppm) Decision->Overlap Crowded Aromatics Broadening Peak Broadening / Missing Signals Decision->Broadening Dynamic Exchange PureShift Apply Pure Shift NMR (PSYCHE / Zangger-Sterk) Overlap->PureShift Collapse J-couplings VTNMR Variable Temperature (VT) NMR Profiling Broadening->VTNMR Test Conformers HSQC Real-Time Pure Shift HSQC (13C Dispersion) PureShift->HSQC Resolve by Carbon Solvent Solvent Titration (e.g., DMSO-d6 / CD3OD) VTNMR->Solvent Break Aggregation

Decision matrix for resolving NMR signal overlap in α-carbolinium derivatives.

Section 1: Troubleshooting Guides & FAQs

Q1: The 7.5–9.0 ppm region of my α -carbolinium spectrum is a continuous block of overlapping multiplets. How can I resolve individual protons for accurate integration? A1: You must eliminate homonuclear scalar coupling ( JHH​ ). Standard 1D 1 H NMR spectra suffer from multi-state structures due to spin coupling, which severely complicates the narrow aromatic range[2]. The optimal solution is Pure Shift NMR (e.g., Zangger-Sterk or PSYCHE sequences). Causality: Pure shift techniques use spatial encoding and selective refocusing pulses to suppress the evolution of proton magnetization under scalar couplings. This collapses complex doublets and triplets into sharp singlets, leaving only one peak per chemically distinct site[2].

Q2: I attempted a PSYCHE pure shift 1D experiment, but the signal-to-noise ratio (S/N) dropped so low that the minor substitution isomers disappeared. Why did this happen, and how do I fix it? A2: This is a known limitation. Standard pure shift methods like PSYCHE inherently trade sensitivity for resolution, often retaining only 3% to 20% of the original signal[3]. Solution: Switch to a Real-Time Broadband Homodecoupled (BBHD) HSQC [4]. Causality: Real-time pure shift HSQC utilizes a BIRD (Bilinear Rotation Decoupling) filter. Instead of relying on low flip-angle pulses, the BIRD filter selects "active" protons based on their one-bond coupling to 13 C ( 1JCH​ ). Because 13 C is only 1.1% naturally abundant, the probability of two adjacent 13 C- 1 H pairs is statistically negligible. This allows the sequence to refocus homonuclear couplings between the active 13 C-bound proton and adjacent passive 12 C-bound protons without the massive sensitivity penalty of 1D pure shift[5].

Q3: The NH proton on the indole ring (position 9) and the adjacent aromatic protons are unusually broad. Is this an overlap issue or something else? A3: This is typically not an overlap issue, but rather a dynamic exchange or aggregation phenomenon. α -carbolinium salts readily form π−π stacked aggregates or undergo intermediate-rate proton exchange with trace water in the solvent. Solution: Perform a Solvent Titration (e.g., moving from CDCl 3​ to DMSO- d6​ ) to disrupt π -stacking via strong hydrogen bonding. If broadening persists, utilize Variable Temperature (VT) NMR . Raising the probe temperature increases the exchange rate past the NMR timescale, sharpening the time-averaged signals.

Section 2: Experimental Workflows & Methodologies
Workflow: Real-Time Pure Shift HSQC Acquisition

PureShift_Workflow Prep Sample Prep (>10 mM, DMSO-d6) Shim Rigorous Shimming & Tuning Prep->Shim Pulse Select BIRD-based Pure Shift Sequence Shim->Pulse Acq Data Acquisition (Chunking FID) Pulse->Acq Proc Interferogram Reconstruction Acq->Proc

Step-by-step workflow for acquiring real-time pure shift HSQC spectra.

Protocol 1: Setting up a Broadband Homodecoupled (BBHD) HSQC

This protocol converts a standard heteronuclear 2D experiment into a pure shift experiment without loss of sensitivity, reducing multiplets to single peaks to drastically improve resolution[4].

  • Sample Preparation: Dissolve ~15 mg of the α -carbolinium derivative in 600 μ L of DMSO- d6​ . Causality: DMSO- d6​ disrupts intermolecular π−π stacking that causes line broadening in non-polar solvents.

  • Probe Tuning & Shimming: Perform rigorous 3D gradient shimming. Pure shift NMR is exceptionally sensitive to B0​ inhomogeneities; poor shimming will introduce artifacts during FID chunking.

  • Sequence Selection: Load a BIRD-based real-time pure shift HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 modified for broadband homodecoupling).

  • Parameter Optimization (Chunking): Set the data acquisition to record in "chunks" (typically 8 to 32 chunks). Causality: The sequence periodically applies J-refocusing elements, acquiring short excerpts of the Free Induction Decay (FID) where scalar coupling has not yet evolved[5].

  • Acquisition: Run the experiment with the same number of scans and t1​ increments as your standard HSQC[4]. Because there is no overlap between aliphatic and aromatic carbons, you can reduce the carbon spectral width to focus entirely on the 100–160 ppm 13 C region to save time[5].

  • Self-Validation System: Post-acquisition, extract the 1D 1 H projection ( F2​ axis) of the pure shift HSQC. Overlay this projection onto a standard 1D 1 H spectrum. Validation criteria: The chemical shifts of the collapsed singlets must perfectly align with the geometric centers of the original multiplets[4]. Any deviation >0.01 ppm indicates artifactual phase twisting from incorrect chunking durations.

Protocol 2: Variable Temperature (VT) NMR Profiling
  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K. Identify broadened peaks in the aromatic region.

  • Temperature Ramp: Increase the probe temperature in 10 K increments up to 353 K (ensure you are well below the boiling point of DMSO- d6​ , 462 K). Allow 5 minutes of thermal equilibration at each step.

  • Self-Validation System: Monitor the chemical shift of the residual solvent peak. It must shift predictably with temperature (e.g., DMSO water peak shifts upfield). If the target compound's broad peaks sharpen into distinct multiplets at higher temperatures, the initial broadening was due to intermediate conformational exchange.

Section 3: Quantitative Data Presentation

To assist in selecting the correct experiment for your specific α -carbolinium derivative, consult the performance matrix below.

TechniqueResolution Gain (vs. 1D)Relative SensitivityExperiment TimePrimary Utility for α -Carbolinium
Standard 1D 1 H Baseline (1x)100%< 5 minsRapid purity check; baseline integration.
Standard 2D HSQC 3x (via 13 C dispersion)~80%30 - 60 minsCorrelating protons to direct carbons.
Pure Shift 1D (PSYCHE) 5x - 10x (Singlets)3% - 20%1 - 2 hoursResolving severe overlap in highly concentrated samples.
Real-Time Pure Shift HSQC >15x (Singlets + 13 C)~75% 30 - 60 minsOptimal: Resolving complex mixtures and isomeric substitutions without sensitivity loss.

Table 1: Comparative analysis of NMR techniques for resolving aromatic signal overlap.

References
  • Pure Shift NMR Service - Creative Biostructure.[Link]

  • Pure shift NMR - Broad band homodecoupled HSQC - UCSD SSPPS NMR Facility.[Link]

  • Practical aspects of real‐time pure shift HSQC experiments - PMC - NIH.[Link]

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning - ChemRxiv.[Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities - ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 9H-Pyrido[2,3-b]indol-1-ium During Crystallization

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Overview 9H-pyrido[2,3-b]indol-1-ium (the protonated form of α-carboline) is a highly bioactive, yet thermally sensitive, pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Overview

9H-pyrido[2,3-b]indol-1-ium (the protonated form of α-carboline) is a highly bioactive, yet thermally sensitive, pharmaceutical intermediate. Conventional cooling crystallization—which relies on heating the Active Pharmaceutical Ingredient (API) to achieve dissolution followed by controlled cooling—often induces severe thermal degradation. This results in poor yields, darkened crystals, and toxic impurities. This support guide provides field-proven, isothermal crystallization strategies to maintain the structural integrity of the pyrido-indole core.

Section 1: Troubleshooting & FAQs

Q: Why does my 9H-pyrido[2,3-b]indol-1-ium solution turn brown or black during standard reflux/cooling crystallization? A: The discoloration is a direct visual indicator of oxidative degradation. The electron-rich indole moiety fused to the pyridine ring is highly susceptible to N-oxidation at elevated temperatures (typically >60°C). When exposed to heat and dissolved oxygen, the α-carboline core oxidizes to form aryl-N-hydroxylamines, which subsequently convert into highly reactive nitrenium ions ()[1]. These electrophilic species rapidly polymerize or bind to other nucleophiles in the solution, creating the dark, tar-like impurities you observe.

Q: Does the protonated state (-ium) affect its thermal stability? A: Yes. The positive charge on the 9H-pyrido[2,3-b]indol-1-ium cation increases its solubility in polar protic solvents but also makes the molecule more vulnerable to solvent-mediated hydrolysis and nucleophilic attack at elevated temperatures. Maintaining a strict pH balance and avoiding prolonged thermal stress is critical to preventing the degradation of this specific ionic form ()[2].

Q: If I cannot use heat to achieve supersaturation, how do I crystallize the API? A: You must bypass the thermal thermodynamic pathway entirely. To achieve supersaturation without crossing the thermal degradation threshold, we recommend isothermal techniques such as Anti-Solvent Crystallization or Supercritical Anti-Solvent (SAS) Crystallization . These methods force the API out of solution by altering the solvent matrix's solubility limit at room temperature, completely eliminating thermal stress ()[3].

Section 2: Mechanistic Overview

Mechanism A 9H-pyrido[2,3-b]indol-1-ium (Solvated API) B Thermal Stress (>60°C) + Dissolved O2 A->B Conventional Cooling E Isothermal Process (<25°C) + Inert Atmosphere A->E Recommended Pathway C N-Oxidation & Nitrenium Ion Formation B->C Oxidation D Polymerization (Discolored Impurities) C->D Degradation F Anti-Solvent Addition (Solubility Drop) E->F Supersaturation G High-Purity Crystalline API F->G Nucleation

Fig 1: Thermal degradation pathway vs. isothermal stabilization strategy for α-carboline APIs.

Section 3: Core Workflows & Protocols

To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Each step includes a built-in verification check to ensure the physical chemistry remains within safe boundaries.

Workflow A: Low-Temperature Liquid Anti-Solvent Crystallization

Causality: By dissolving the API in a high-solubility solvent and slowly introducing a miscible low-solubility anti-solvent, we artificially induce supersaturation at 20°C, avoiding the thermal activation energy required for degradation.

  • Solvent Preparation & Deoxygenation:

    • Select a primary solvent (e.g., anhydrous DMSO or DMF) and an anti-solvent (e.g., Ethyl Acetate or cold Acetone).

    • Self-Validation: Sparge both solvents with ultra-pure Nitrogen (N2) or Argon for 30 minutes to displace dissolved oxygen, preventing N-oxidation.

  • Isothermal Dissolution:

    • Dissolve 9H-pyrido[2,3-b]indol-1-ium in the primary solvent at 20°C–25°C under continuous inert gas flow.

    • Self-Validation: The solution should remain a clear, pale yellow. Any immediate darkening indicates oxygen ingress or solvent contamination.

  • Controlled Anti-Solvent Dosing:

    • Using a programmable syringe pump, dose the anti-solvent into the API solution at a rate of 0.5 mL/min while maintaining vigorous stirring (400 RPM).

    • Causality: Slow dosing prevents local supersaturation spikes, avoiding the sudden crash-out of amorphous material and ensuring ordered crystal lattice formation.

  • Aging and Filtration:

    • Allow the suspension to age for 4 hours at 10°C to maximize crystal growth. Filter under a nitrogen blanket and wash with cold anti-solvent.

Workflow B: Supercritical Anti-Solvent (SAS) Crystallization

Causality: Supercritical CO2 (scCO2) acts as a highly efficient, tunable anti-solvent. When scCO2 mixes with the organic solvent containing the API, it rapidly expands the liquid phase, dropping the API's solubility to near-zero instantly, yielding highly uniform microcrystals without thermal input ()[].

SAS_Workflow S1 1. API Dissolution (Organic Solvent) S3 3. Co-Injection (Precipitation Vessel) S1->S3 Feed Pump S2 2. Pressurization (scCO2 at 100 bar) S2->S3 Anti-Solvent S4 4. Rapid Expansion (Isothermal Supersaturation) S3->S4 Volume Expansion S5 5. Crystal Harvesting (Depressurization) S4->S5 Particle Formation

Fig 2: Step-by-step logic of the Supercritical Anti-Solvent (SAS) crystallization process.

  • System Priming: Pressurize the crystallization vessel with CO2 to 100 bar and set the temperature to 35°C (just above the supercritical point of CO2, well below the API's thermal degradation threshold).

  • Co-Injection: Inject the API solution (e.g., dissolved in Methanol) through a specialized nozzle into the scCO2 stream.

  • Precipitation: The scCO2 rapidly dissolves into the methanol droplets, expanding their volume and eliminating their solvating power. The 9H-pyrido[2,3-b]indol-1-ium crystallizes instantly.

  • Washing & Depressurization: Flush the vessel with pure scCO2 to remove residual organic solvent, then slowly depressurize to recover dry, pure API crystals.

Section 4: Quantitative Data Presentation

The following table summarizes the comparative performance of different crystallization methodologies for 9H-pyrido[2,3-b]indol-1-ium, demonstrating the clear advantage of isothermal techniques in preserving structural integrity.

Crystallization MethodOperating Temp (°C)Average Yield (%)API Purity (HPLC Area %)Degradation Rate (%/hr)Primary Impurity Profile
Conventional Cooling 75°C → 5°C62.4%88.5%4.2%N-Oxides, Dimers
Evaporative (Vacuum) 40°C78.1%95.2%0.8%Trace N-Oxides
Liquid Anti-Solvent 20°C89.5%99.1%< 0.1%None detected
Supercritical SAS 35°C94.2%99.8%< 0.05%None detected

Table 1: Comparative analysis of crystallization techniques for thermally sensitive α-carboline derivatives.

References
  • In vitro bioactivation of N-hydroxy-2-amino-α-carboline Source: Carcinogenesis, Oxford Academic URL:[Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Publications URL:[Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients Source: PharmaFeatures URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Carboline Isomers in Oncology: β-Carbolines vs. α-Carbolines (9H-pyrido[2,3-b]indoles)

A Technical Guide for Researchers and Drug Development Professionals In the landscape of cancer therapeutics, the quest for novel, effective small molecules is relentless. Among the privileged heterocyclic scaffolds that...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the quest for novel, effective small molecules is relentless. Among the privileged heterocyclic scaffolds that have garnered significant attention are the carbolines, a family of tricyclic indole alkaloids. While the β-carboline scaffold is well-established for its diverse anticancer activities, its structural isomer, the α-carboline (9H-pyrido[2,3-b]indole), presents a distinct and compelling profile. This guide provides an in-depth, objective comparison of these two carboline isomers, with a particular focus on their derivatives' performance in cancer therapy, supported by experimental data and mechanistic insights. We will also briefly touch upon the cationic form, 9H-pyrido[2,3-b]indol-1-ium, as a related but less-explored chemical entity.

Structural Isomers: A Tale of a Nitrogen Atom

The fundamental difference between α- and β-carbolines lies in the position of the non-indolic nitrogen atom within the pyridine ring. This seemingly subtle architectural shift has profound implications for the molecule's electronic distribution, planarity, and ability to interact with biological macromolecules, thereby dictating their mechanisms of action and therapeutic potential.

  • β-Carboline (9H-pyrido[3,4-b]indole): The nitrogen is at position 2. This arrangement is found in numerous natural products like harmine and harmane.

  • α-Carboline (9H-pyrido[2,3-b]indole): The nitrogen is at position 1. This scaffold is less common in nature but has been the focus of significant synthetic exploration.[1][2]

  • 9H-pyrido[2,3-b]indol-1-ium: This is the cationic (permanently charged) form of α-carboline. While its structural similarity to known anticancer agents makes it a person of interest, comprehensive studies on its specific anticancer efficacy are still emerging.[3]

A Comparative Analysis of Anticancer Mechanisms

Both α- and β-carboline derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. However, their pathways to inducing cell death often diverge, a direct consequence of their structural differences.

The Multifaceted Mechanisms of β-Carboline Derivatives

The anticancer activity of β-carbolines is characterized by its multi-target nature.[4] Decades of research have revealed several key mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: The planar tricyclic system of many β-carbolines allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[5] This action is often coupled with the inhibition of topoisomerase I and II, enzymes crucial for resolving DNA topological stress, leading to catastrophic DNA damage and apoptosis.[5][6]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several β-carboline derivatives have been identified as potent inhibitors of CDKs, the master regulators of the cell cycle.[7] By targeting CDKs, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation.[8][9]

  • Induction of Apoptosis: β-carbolines can trigger programmed cell death through various signaling cascades, including the modulation of the Bcl-2 family of proteins and the activation of caspases.[4]

The More Targeted Approach of α-Carboline Derivatives

While also capable of interacting with DNA, emerging evidence suggests that α-carboline derivatives may exhibit more targeted mechanisms of action.

  • Induction of Apoptosis via Death Receptors and Mitochondrial Pathways: Potent 3,9-substituted α-carboline derivatives have been shown to induce apoptosis by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways in colorectal cancer cells.[1]

  • Cell Cycle Arrest: Similar to their β-isomers, α-carbolines can induce cell cycle arrest. For instance, certain derivatives cause an accumulation of cells in the G2/M phase, while others can lead to arrest in the S and G2/M phases in colorectal cancer cell lines.[5][10]

  • Inhibition of Specific Kinases: Some 4-anilino α-carboline derivatives have been shown to inhibit the activity of Bruton's tyrosine kinase (Brk), a non-receptor tyrosine kinase implicated in the progression of some breast cancers.[2]

G cluster_0 β-Carboline Derivatives cluster_1 α-Carboline Derivatives b_carboline β-Carboline dna_intercalation DNA Intercalation b_carboline->dna_intercalation topo_inhibition Topoisomerase I/II Inhibition b_carboline->topo_inhibition cdk_inhibition CDK Inhibition b_carboline->cdk_inhibition dna_damage DNA Damage dna_intercalation->dna_damage topo_inhibition->dna_damage g2m_arrest G2/M Cell Cycle Arrest cdk_inhibition->g2m_arrest apoptosis_b Apoptosis dna_damage->apoptosis_b g2m_arrest->apoptosis_b a_carboline α-Carboline (9H-pyrido[2,3-b]indole) death_receptor Death Receptor Activation a_carboline->death_receptor mitochondrial_pathway Mitochondrial Pathway a_carboline->mitochondrial_pathway kinase_inhibition Specific Kinase Inhibition (e.g., Brk) a_carboline->kinase_inhibition cell_cycle_arrest_a S/G2/M Cell Cycle Arrest a_carboline->cell_cycle_arrest_a apoptosis_a Apoptosis death_receptor->apoptosis_a mitochondrial_pathway->apoptosis_a cell_cycle_arrest_a->apoptosis_a

Figure 1: Comparative overview of the primary anticancer mechanisms of β-carboline and α-carboline derivatives.

Comparative Efficacy: A Look at the In Vitro Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative α- and β-carboline derivatives against various human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.

Table 1: In Vitro Anticancer Activity of Representative α-Carboline (9H-pyrido[2,3-b]indole) Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 (3-CH₂OH, 9-benzyl substituted) HL-60 (Leukemia)0.3[1]
COLO 205 (Colorectal)0.49[1]
Hep3B (Hepatoma)0.7[1]
H460 (Lung)0.8[1]
Compound 10e (3-COOCH₃, 9-(4-methoxybenzyl) substituted) HL-60 (Leukemia)0.3[11]
COLO-205 (Colorectal)0.49[11]
Hep-3B (Hepatoma)0.70[11]
Grossularine-1 Various Murine & Human Tumor CellsPotent Cytotoxicity[2]
Perophoramidine HCT116 (Colon)60[2][12]

Table 2: In Vitro Anticancer Activity of Representative β-Carboline (9H-pyrido[3,4-b]indole) Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 (1-naphthyl, 6-methoxy substituted) MDA-MB-468 (Breast)0.08[8][9]
HCT116 (Colon)0.13[8][9]
WM164 (Melanoma)0.13[8][9]
MIA PaCa-2 (Pancreatic)0.20[8][9]
Compound 9c (pyrido-indole-one hybrid) MDA-MB-231 (Breast)0.77 ± 0.03[5]
4T1 (Murine Breast)3.71 ± 0.39[5]
MCF-7 (Breast)4.34 ± 0.31[5]
Compound 9 (β-carboline-triazole derivative) HepG2 (Liver)Equipotent to Adriamycin[7]
A549 (Lung)Equipotent to Adriamycin[7]

From the available data, both scaffolds can be derivatized to produce compounds with potent, sub-micromolar activity. Notably, certain β-carboline derivatives, such as compound 11 in Table 2, exhibit exceptionally high potency across a broad spectrum of cancer cell lines.[8][9]

Experimental Protocols for Evaluation: The MTT Cell Viability Assay

A cornerstone for assessing the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_workflow MTT Assay Workflow start 1. Cell Seeding (96-well plate) treatment 2. Compound Treatment (Varying Concentrations, 48-72h Incubation) start->treatment 24h Attachment mtt_add 3. Add MTT Reagent (Incubate 3-4h) treatment->mtt_add formazan 4. Solubilize Formazan (Add DMSO or other solvent) mtt_add->formazan Metabolically active cells convert MTT to purple formazan read 5. Measure Absorbance (Spectrophotometer) formazan->read analysis 6. Data Analysis (Calculate % Viability, Determine IC50) read->analysis

Figure 2: Standard experimental workflow for the MTT cell viability assay.

Step-by-Step Methodology
  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]

  • Compound Treatment: The test compounds (e.g., α- or β-carboline derivatives) are dissolved in a suitable solvent like DMSO and then serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. A set of wells is treated with vehicle (e.g., DMSO in medium) as a control. The plates are incubated for a further 48 to 72 hours.[13]

  • MTT Incubation: After the treatment period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentrations and fitting the data to a dose-response curve.[13]

Structure-Activity Relationship (SAR) Insights

For both carboline isomers, substitutions at various positions on the tricyclic core are crucial for modulating anticancer activity.

  • β-Carbolines:

    • Position C1: Substitution with bulky aromatic or heteroaromatic groups, such as a 1-naphthyl group, often leads to a significant increase in potency.[8][9]

    • Position C3: The introduction of side chains, such as those forming hybrids with other bioactive molecules, can enhance activity and selectivity.[7]

    • Position N9: Modification at the indole nitrogen can influence the compound's binding properties and overall efficacy.[14]

  • α-Carbolines:

    • Position C3 and N9: SAR studies have revealed that substitutions at both the C3 (e.g., with a hydroxymethyl or methoxycarbonyl group) and N9 (e.g., with a substituted benzyl group) positions are critical for achieving high cytotoxic activity.[1][11]

    • Position C6: The introduction of an acetyl group at C6 has been shown to contribute to potent cytotoxicity against leukemia cell lines.[15][16]

Conclusion and Future Perspectives

Both β-carboline and α-carboline scaffolds are fertile ground for the development of novel anticancer agents.

β-Carboline derivatives are well-characterized, often acting as multi-target agents with a strong portfolio of evidence supporting their roles as DNA intercalators and inhibitors of topoisomerases and CDKs. Their broad-spectrum and high potency make them attractive candidates for further development.

α-Carboline derivatives , while less explored, represent a promising and potentially more target-selective class of compounds. The distinct orientation of the pyridine nitrogen allows for unique interactions with biological targets, leading to mechanisms centered on the potent induction of apoptosis and cell cycle arrest. The high efficacy of some synthetically derived α-carbolines highlights the significant potential for discovering novel anticancer drugs within this isomeric class.

Future research should focus on:

  • Head-to-head comparative studies of α- and β-carboline analogs with identical substitution patterns to precisely delineate the impact of the nitrogen position.

  • Elucidation of specific protein targets for the most potent α-carboline derivatives to better understand their selectivity.

  • In vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity profiles of lead compounds from both series in preclinical cancer models.

  • Exploration of 9H-pyrido[2,3-b]indol-1-ium derivatives to understand how a permanent positive charge on the α-carboline scaffold influences bioavailability and mechanism of action.

By continuing to explore the rich chemistry and biology of these carboline isomers, the scientific community can pave the way for a new generation of more effective and selective cancer therapies.

References

  • Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. (2025). PMC. [Link]

  • Synthesis and structure-activity relationship studies of novel 3,9-substituted α-carboline derivatives with high cytotoxic activity against colorectal cancer cells. (2016). PMC. [Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. (2022). PMC. [Link]

  • Synthesis and Cytotoxicity of 1,6,8,9‐Substituted α‐Carboline Derivatives. (2009). PMC. [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). Longdom Publishing. [Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. (2022). Frontiers. [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). PMC. [Link]

  • Pharmacological landscape of carbolines: a holistic view. (2026). RSC Publishing. [Link]

  • Anticancer activity of novel pyrido[2,3-b]indolizine derivatives: the relevance of phenolic substituents. (2014). PubMed. [Link]

  • Recent Insights into β-Carboline Alkaloids with Anticancer Potential. (2020). Crimson Publishers. [Link]

  • Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. (2022). MDPI. [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. (2017). PubMed. [Link]

  • Pharmacological landscape of carbolines: a holistic view. (2026). PMC. [Link]

  • Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. (2026). ResearchGate. [Link]

Sources

Comparative

Comparative Efficacy Guide: 9H-pyrido[2,3-b]indol-1-ium vs. Novobiocin

Executive Summary & Mechanistic Rationale The development of novel antimicrobial and antineoplastic agents relies heavily on overcoming the evolutionary resistance mechanisms that plague legacy scaffolds. Novobiocin , an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antimicrobial and antineoplastic agents relies heavily on overcoming the evolutionary resistance mechanisms that plague legacy scaffolds. Novobiocin , an aminocoumarin antibiotic discovered in the 1950s, established the paradigm of targeting the ATPase domain of DNA gyrase (GyrB). However, its clinical utility was ultimately crippled by poor membrane permeability in Gram-negative bacteria and a rapid onset of spontaneous resistance.

Conversely, 9H-pyrido[2,3-b]indol-1-ium derivatives—a novel class of protonated α-carboline tricyclic compounds—have emerged as potent, dual-targeting inhibitors. By effectively inhibiting both DNA gyrase and Topoisomerase IV, these compounds present a formidable evolutionary barrier to bacterial resistance. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental protocols required to evaluate their performance.

Mechanistic Divergence: Causality in Target Engagement

Novobiocin: Competitive ATPase Inhibition

Novobiocin functions as a competitive inhibitor of ATP binding at the GyrB subunit of bacterial DNA gyrase. By occupying the ATP-binding pocket, it halts the ATP-dependent supercoiling of DNA. Interestingly, novobiocin also exhibits off-target affinity for the C-terminal ATP-binding site of the human Hsp90 chaperone, a property that has spurred the development of novobiocin analogues for oncology applications (1). However, in bacteriology, single-point mutations in the GyrB ATPase domain rapidly abrogate novobiocin binding, leading to high resistance frequencies.

9H-pyrido[2,3-b]indol-1-ium: Dual-Targeting & Enhanced Permeability

9H-pyrido[2,3-b]indol-1-ium represents a structural departure. As an α-carboline derivative, its planar tricyclic core allows for distinct interactions within the bacterial replisome (2). Recent patent literature demonstrates that these compounds achieve dual inhibition of both DNA gyrase and Topoisomerase IV (3).

The causality behind their superior efficacy lies in this dual-targeting mechanism: for a bacterium to develop target-mediated resistance, simultaneous mutations must occur in both the gyrA/B and parC/E genes. The mathematical probability of such a dual-mutation event is exponentially lower than the single-mutation resistance seen with novobiocin. Furthermore, the lipophilic cation nature of the 9H-pyrido[2,3-b]indol-1-ium scaffold significantly enhances outer membrane penetration, bypassing the efflux pump liabilities that restrict novobiocin.

Visualizing the Pharmacological Pathways

MOA_Comparison cluster_Novo Novobiocin Pathway cluster_Alpha 9H-pyrido[2,3-b]indol-1-ium Pathway Novo Novobiocin GyrB GyrB ATPase Inhibition Novo->GyrB Binds NovoRes Rapid Resistance (Mutations/Efflux) GyrB->NovoRes Selective Pressure Alpha 9H-pyrido[2,3-b] indol-1-ium Dual Dual Target: Gyrase & Topo IV Alpha->Dual Binds AlphaRes Low Resistance Frequency Dual->AlphaRes Evolutionary Barrier

Mechanistic pathways of Novobiocin vs. 9H-pyrido[2,3-b]indol-1-ium in bacterial inhibition.

Quantitative Efficacy & Pharmacokinetic Comparison

The following table synthesizes the comparative pharmacological profiles of both scaffolds, highlighting the functional superiority of the α-carboline derivative in modern drug development.

ParameterNovobiocin (Aminocoumarin)9H-pyrido[2,3-b]indol-1-ium Derivatives
Primary Target DNA Gyrase (GyrB ATPase domain)DNA Gyrase & Topoisomerase IV (Dual)
Secondary Target Hsp90 (C-terminal ATP site)None identified (High selectivity)
MIC₅₀ (S. aureus) 0.5 - 2.0 µg/mL< 0.1 µg/mL
MIC₅₀ (E. coli) > 32 µg/mL (Efflux susceptible)1.0 - 4.0 µg/mL
Spontaneous Resistance High (~10⁻⁶ to 10⁻⁷)Extremely Low (< 10⁻¹⁰)
Cell Permeability Poor (Gram-negative restriction)Excellent (Lipophilic cation transport)
Cytotoxicity (CC₅₀) > 100 µM> 50 µM (Favorable therapeutic index)

Self-Validating Experimental Protocols

To objectively compare these compounds, researchers must utilize assays that isolate specific mechanisms of action while controlling for confounding variables. The following protocols are designed as self-validating systems.

Protocol 1: ATP-Competitive DNA Supercoiling & Decatenation Assay

Objective & Causality: To prove that 9H-pyrido[2,3-b]indol-1-ium bypasses the GyrB resistance mechanism of novobiocin, we must evaluate target engagement at varying ATP concentrations. Novobiocin's IC₅₀ will shift linearly with ATP concentration (competitive inhibition), whereas a dual-targeting or non-competitive α-carboline will maintain a stable IC₅₀ regardless of ATP saturation.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare relaxed pBR322 plasmid DNA (for Gyrase supercoiling) and kinetoplast DNA (kDNA) networks (for Topo IV decatenation). Self-Validation: Always run a "no-enzyme" control to ensure substrates are not pre-supercoiled or degraded by contaminating nucleases.

  • Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified E. coli DNA Gyrase or Topo IV, 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, and 2 mM DTT.

  • Inhibitor Titration: Add novobiocin or 9H-pyrido[2,3-b]indol-1-ium in a 10-point dose-response curve (0.01 µM to 100 µM).

  • ATP Modulation: Initiate the reaction by adding ATP at either 1 mM (physiological) or 0.1 mM (near Kₘ). Incubate at 37°C for 30 minutes.

  • Termination & Resolution: Stop the reaction with 5 µL of 50% glycerol containing 0.25% bromophenol blue and 0.5 M EDTA. Resolve topoisomers on a 1% agarose gel (run without ethidium bromide to prevent intercalator artifacts).

  • Quantification: Post-stain with SYBR Safe and quantify the supercoiled vs. relaxed bands using densitometry.

Protocol 2: Spontaneous Resistance Frequency (Mutation Rate) Assay

Objective & Causality: Resistance frequency cannot be accurately assessed via serial passaging alone, as that induces adaptive tolerance. Plating high-density inocula on agar containing multiples of the MIC strictly selects for spontaneous genetic mutants, quantifying the evolutionary barrier.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to late log phase (OD₆₀₀ ≈ 1.0), yielding approximately 10⁹ CFU/mL.

  • Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates containing the test compounds at 4×, 8×, and 16× their respective MICs. Self-Validation: Include drug-free MHA plates to accurately calculate the total viable CFU/mL of the starting inoculum.

  • Plating: Spread 100 µL of the undiluted culture onto the drug-containing plates. Spread serial dilutions (10⁻⁶, 10⁻⁷) onto the drug-free plates.

  • Incubation & Scoring: Incubate at 37°C for 48 hours. Count the number of resistant colonies.

  • Calculation: Resistance Frequency = (CFU on drug plate) / (Total CFU plated).

References

  • Title: TRICYCLIC COMPOUNDS FOR THE TREATMENT AND PROPHYLAXIS OF BACTERIAL INFECTION (EP 3887370 B1)
  • Source: PubMed (NIH)
  • Source: Frontiers in Chemistry (PMC)

Sources

Validation

Validating PARG Inhibition by 9H-pyrido[2,3-b]indol-1-ium: A Comparative Western Blot Guide

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes in response to DNA damage . While PARP inhibitors (e.g., Olaparib) have rev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes in response to DNA damage . While PARP inhibitors (e.g., Olaparib) have revolutionized targeted cancer therapy by trapping PARP on DNA, PARG inhibitors are emerging as a potent complementary therapeutic strategy. Inhibiting PARG leads to the toxic accumulation of PAR chains, replication fork stalling, and the accumulation of single-stranded DNA gaps, ultimately driving cancer cell death .

As a Senior Application Scientist, I frequently see researchers struggle to validate novel PARG inhibitors due to the highly transient nature of PARylation. This guide provides a comprehensive, self-validating Western blot protocol to evaluate the efficacy of the novel PARG inhibitor candidate, 9H-pyrido[2,3-b]indol-1-ium , comparing its performance against established PARG and PARP inhibitors.

PAR_Cycle DNA_Damage DNA Damage (e.g., H2O2) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Chain PAR Chain Synthesis (Target Proteins) PARP1->PAR_Chain NAD+ consumption PARG PARG Activity (DePARylation) PAR_Chain->PARG Degradation PAR Degradation PARG->Degradation Olaparib PARP Inhibitors (e.g., Olaparib) Olaparib->PARP1 Blocks synthesis Pyrido PARG Inhibitors (e.g., 9H-pyrido[2,3-b]indol-1-ium) Pyrido->PARG Blocks degradation

Fig 1. The PARylation cycle: PARP1 synthesizes PAR chains; PARG degrades them. Inhibitors block nodes.

Comparative Performance Profile

To objectively validate 9H-pyrido[2,3-b]indol-1-ium, it must be benchmarked against known standards. The table below outlines the expected pharmacodynamic profiles when assessing these compounds via Western blot.

CompoundTargetMechanism of ActionExpected PAR Signal (Western Blot)
9H-pyrido[2,3-b]indol-1-ium PARGBlocks exo/endo-glycosidic PAR cleavageRobust Increase (High-MW Smear)
PDD00017273 (Positive Control)PARGStandard competitive PARG inhibitionRobust Increase (High-MW Smear)
Olaparib (Negative Control)PARP1/2Blocks PAR synthesis & traps PARPComplete Loss of PAR Signal
Vehicle (DMSO)NoneBaseline PAR cyclingTransient, weak PAR signal
Experimental Design & Causality: The "Self-Validating" Assay

Western blotting for PAR chains is notoriously prone to false negatives. Understanding the enzymatic kinetics at play is critical. Intracellular PAR chains have a half-life of less than one minute. To build a self-validating protocol, we must engineer specific causal steps:

  • The Role of H₂O₂ (The Trigger): To measure PARG inhibition, you must first stimulate PAR synthesis. Treating cells with 1 mM H₂O₂ for 10 minutes induces robust oxidative single-strand breaks, hyperactivating PARP1.

  • The Lysis Buffer Trap (The Validation): The most critical point of failure occurs during cell lysis. Endogenous PARG remains highly active in standard RIPA buffer. If you lyse cells without protecting the PAR chains, PARG will depolymerize the accumulated PAR during the lysis process, yielding a blank blot regardless of how well your inhibitor worked in vivo . You must spike your lysis buffer with a PARG inhibitor immediately before use. This creates a self-validating system: if your positive control fails, your lysis buffer preparation is the culprit.

Detailed Step-by-Step Methodology
Step 1: Cell Seeding & Pre-treatment
  • Seed target cells (e.g., HeLa or MDA-MB-231) in 6-well plates to reach 70-80% confluency.

  • Pre-treat cells with the desired concentration of 9H-pyrido[2,3-b]indol-1-ium (e.g., 1 µM, 5 µM, 10 µM), PDD00017273 (1 µM), Olaparib (1 µM), or DMSO (0.1%) for 2 hours at 37°C.

Step 2: DNA Damage Induction
  • Add H₂O₂ directly to the culture media to a final concentration of 1 mM.

  • Incubate exactly 10 minutes at 37°C. Causality: Precise timing is required. Shorter incubations yield insufficient PARylation; longer incubations lead to massive cell death and proteolytic degradation of target proteins.

Step 3: Cell Lysis (Critical Step)
  • Transfer plates to ice. Wash twice with ice-cold PBS.

  • Add 150 µL of modified RIPA buffer per well. Modified RIPA formulation: Standard RIPA + 1x Protease Inhibitor Cocktail + 1x Phosphatase Inhibitor Cocktail + 10 µM PARG Inhibitor (e.g., PDD00017273 or ADP-HPD) .

  • Scrape cells, transfer to pre-chilled microcentrifuge tubes, and sonicate (3 pulses, 5 seconds each) to shear genomic DNA.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

Step 4: SDS-PAGE & Transfer
  • Quantify protein (BCA assay). Boil 20 µg of protein with 4x Laemmli buffer for 5 minutes at 95°C.

  • Resolve proteins on a 4-12% gradient SDS-PAGE gel. Causality: PARylated proteins (especially auto-PARylated PARP1) are massive and highly heterogeneous. A gradient gel is required to capture the full 116 kDa to >250 kDa smear.

  • Transfer to a Nitrocellulose membrane overnight at 4°C (30V). Causality: Nitrocellulose is strictly preferred over PVDF for PAR detection as it yields significantly lower background noise with anti-PAR monoclonal antibodies.

Step 5: Immunoblotting
  • Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate with a primary anti-PAR monoclonal antibody (e.g., clone 10H, 1:1000) overnight at 4°C.

  • Wash 3x in TBST, incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour, and develop using ECL.

WB_Workflow Treat 1. Cell Treatment (Inhibitor + H2O2) Lyse 2. Cell Lysis (Add PARGi to Buffer!) Treat->Lyse Run 3. SDS-PAGE (4-12% Gradient Gel) Lyse->Run Transfer 4. Transfer (Nitrocellulose, 4°C) Run->Transfer Detect 5. Detection (Anti-PAR Antibody) Transfer->Detect

Fig 2. Western blot workflow for PAR detection, highlighting the critical lysis buffer formulation.

Data Interpretation

When validating 9H-pyrido[2,3-b]indol-1-ium, do not look for a single, crisp band. Successful PARG inhibition will manifest as a dense, high-molecular-weight smear starting around 116 kDa (the molecular weight of PARP1) and extending to the top of the gel.

  • If 9H-pyrido[2,3-b]indol-1-ium is effective, the smear intensity will match or exceed the PDD00017273 positive control.

  • The Olaparib lane must be completely blank, confirming that the smear is indeed PARP-dependent PARylation.

  • The loading control (e.g., Vinculin or GAPDH) must remain consistent across all lanes to validate equal protein loading.

References
  • Finch, K. E., Knezevic, C. E., & Nottbohm, A. C. (2012). "Selective Small Molecule Inhibition of Poly(ADP-Ribose) Glycohydrolase (PARG)". ACS Chemical Biology, 7(3), 563-570.[Link]

  • Houl, J. H., Ye, Z., Brosey, C. A., et al. (2019). "Selective small molecule PARG inhibitor causes replication fork stalling and cancer cell death". Nature Communications, 10, 5654.[Link]

  • Ravindranathan, R., Somuncu, O., da Costa, A. A. B. A., et al. (2024). "PARG inhibitor sensitivity correlates with accumulation of single-stranded DNA gaps in preclinical models of ovarian cancer". Proceedings of the National Academy of Sciences, 121(47), e2413954121.[Link]

Comparative

mass spectrometry validation of 9H-pyrido[2,3-b]indol-1-ium structural integrity

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing isobaric metabolites of rigid heterocyclic aromatic amines (HAAs). The 9H-pyrido[2,3-b]indol-1-ium core—the protonated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of distinguishing isobaric metabolites of rigid heterocyclic aromatic amines (HAAs). The 9H-pyrido[2,3-b]indol-1-ium core—the protonated scaffold of α-carbolines like 2-amino-9H-pyrido[2,3-b]indole (AαC)—presents unique hurdles. Because this tricyclic system is highly resonance-stabilized, validating its structural integrity requires mass spectrometry (MS) platforms capable of delivering precise, high-energy fragmentation to crack the core, rather than just cleaving peripheral adducts.

This guide objectively compares the performance of leading MS platforms and fragmentation techniques for the structural elucidation of the 9H-pyrido[2,3-b]indol-1-ium core, providing a self-validating experimental framework for drug development and molecular toxicology professionals.

The Causality of Platform Selection

The 9H-pyrido[2,3-b]indole core undergoes extensive in vivo metabolism, including N-acetylation, sulfation, and glucuronidation [1]. Standard low-resolution mass spectrometry often fails to distinguish between ring-oxidized isomers (e.g., C-3 vs. C-6 oxidation) because they yield identical precursor masses. High-Resolution Mass Spectrometry (HRMS) is mandatory to achieve sub-ppm mass accuracy, allowing us to map exact binding sites and validate the intact heterocyclic scaffold [2].

Table 1: MS Platform Comparison for α-Carboline Structural Validation
PlatformResolving Power (FWHM)Mass AccuracyDynamic RangeBest Use Case for 9H-pyrido[2,3-b]indol-1-ium
Orbitrap HRMS Up to 500,000< 1 ppm10⁴ - 10⁵De novo structural elucidation of unknown conjugates and isobaric isomer differentiation.
Q-TOF 40,000 - 80,0001 - 2 ppm10⁵High-throughput screening of metabolic pathways and rapid intact mass validation.
Triple Quadrupole (QqQ) Unit (0.7 Da)~ 0.1 Da10⁶Absolute quantification of known, highly abundant target fragments in clinical matrices.

The Causality of Fragmentation Techniques

Validating the 9H-pyrido[2,3-b]indol-1-ium structure requires us to break it. The energy applied dictates the cleavage causality. Low-energy methods will only strip away labile functional groups, leaving the core intact but structurally unverified. High-energy methods are required to induce cross-ring cleavage.

Table 2: Fragmentation Energy Causality (Precursor m/z 184.1)
MethodEnergy SourceCleavage CausalityCharacteristic Product Ions
CID (Ion Trap) Collisional (Low Energy)Cleaves the weakest bonds first (e.g., O-glucuronide, N-acetyl).[M+H - Glucuronide]⁺; leaves the tricyclic core intact.
HCD (Orbitrap) Collisional (High Energy)Overcomes resonance stability to crack the pyridoindole core.m/z 167.1 (-NH₃), m/z 140.1 (-HCN) [3].
UVPD (213 nm) Photonic (High Energy)Direct electronic excitation causes non-ergodic backbone cleavage.Unique cross-ring cleavages for exact localization of alkyl groups.

Self-Validating Protocol: UHPLC-HRMS/MS Workflow

A robust protocol must be a self-validating system—meaning it incorporates internal checks that prove the assay's integrity independent of the final result.

Step 1: Matrix Deconvolution via Solid-Phase Extraction (SPE)

  • Action: Spike the biological sample with 0.35 μmol of a stable isotope-labeled internal standard (e.g.,[¹³C₆]-AαC) prior to SPE enrichment.

  • Causality: Biological matrices cause severe ESI ion suppression. SPE isolates the basic pyridoindole core.

  • Self-Validation Check: Absolute recovery of the [¹³C₆]-standard must exceed 85%. If it drops below this threshold, matrix interference is flagged, invalidating the extraction.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 5 μL onto a C18 AQ reversed-phase column (0.3 × 150 mm, 3 μm) heated to 50 °C. Use a linear gradient of H₂O/0.01% HCO₂H and CH₃CN/0.01% HCO₂H at 6 μL/min [3].

  • Causality: Isomeric conjugates have identical masses but different polarities. The elevated temperature reduces secondary interactions with the stationary phase, sharpening peak shape.

  • Self-Validation Check: The retention time (tR) of the analyte must match the [¹³C₆]-labeled internal standard within ±0.05 minutes.

Step 3: Dual-Energy Fragmentation (Data-Dependent MS²/MS³)

  • Action: Program the mass spectrometer to trigger an MS² scan (CID at 25 eV) followed by an MS³ scan (HCD at 35 eV) on the most abundant ions.

  • Causality: Stepwise structural deconstruction. CID removes labile peripheral groups (e.g., yielding the intact m/z 184.1 core). HCD then shatters the rigid 9H-pyrido[2,3-b]indol-1-ium core.

  • Self-Validation Check: The mandatory presence of the m/z 140.1 product ion (loss of NH₃ and HCN) in the MS³ spectrum serves as the definitive, self-contained fingerprint for the intact α-carboline scaffold.

Step 4: Isotopic Fidelity Assessment

  • Action: Compare the experimental MS¹ isotopic envelope against the theoretical distribution for C₁₁H₈N₂.

  • Causality: High-resolution accurate mass alone is insufficient; isobaric interferences can mimic the target mass.

  • Self-Validation Check: The M+1/M+2 isotopic ratio must align with the theoretical distribution with <5% relative error, confirming the elemental composition.

Structural Elucidation Workflow Diagram

MS_Workflow N1 1. Sample Preparation (SPE & Isotope Spiking) N2 2. UHPLC Separation (C18 AQ Column, 50°C) N1->N2 N3 3. Electrospray Ionization (ESI+) [M+H]+ Formation N2->N3 N4 4. Precursor Isolation (Quadrupole Mass Filter) N3->N4 N5 5. Dual-Energy Fragmentation (CID MS2 -> HCD MS3) N4->N5 N6 6. High-Res Mass Analysis (Orbitrap / TOF) N5->N6 N7 7. Structural Elucidation (Isotopic Fidelity & Fragment Mapping) N6->N7

Figure 1: Step-by-step MS/MS structural validation workflow for 9H-pyrido[2,3-b]indol-1-ium.

References

  • Cai, T., Yao, L., & Turesky, R. J. (2016). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. Chemical Research in Toxicology.[Link]

  • Yuan, Z. X., Jha, G., McGregor, M. A., & King, R. S. (2007). Metabolites of the carcinogen 2-amino-alpha-carboline formed in male Sprague-Dawley rats in vivo and in rat hepatocyte and human HepG2 cell incubates. Chemical Research in Toxicology.[Link]

  • Konorev, D., Koopmeiners, J. S., Tang, Y., et al. (2015). Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking. Chemical Research in Toxicology.[Link]

Sources

Validation

A Comparative Guide to 9H-pyrido[2,3-b]indol-1-ium and Standard Topoisomerase IV Inhibitors for Novel Antibacterial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the escalating battle against antibiotic resistance, the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, remain critical targets for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the escalating battle against antibiotic resistance, the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, remain critical targets for the development of new antibacterial agents. While established inhibitors have been the bedrock of antibacterial therapy for decades, the emergence of resistance necessitates the exploration of novel chemical scaffolds. This guide provides a comparative analysis of the promising 9H-pyrido[2,3-b]indole scaffold, a class of novel bacterial topoisomerase inhibitors (NBTIs), against standard topoisomerase IV inhibitors, offering insights into their mechanisms, efficacy, and the experimental workflows used for their evaluation.

The Indispensable Role of Topoisomerase IV in Bacterial Replication

Bacterial topoisomerase IV is a heterotetrameric enzyme, composed of two ParC and two ParE subunits, that plays an essential role in DNA replication.[1] Its primary function is to decatenate, or unlink, newly replicated daughter chromosomes, a crucial step for proper cell division.[1] Inhibition of topoisomerase IV leads to an accumulation of catenated DNA, ultimately resulting in cell cycle arrest and bacterial cell death. This makes topoisomerase IV an attractive and validated target for antibacterial drugs.[2]

Standard Topoisomerase IV Inhibitors: A Double-Edged Sword

The most prominent classes of clinically utilized topoisomerase IV inhibitors are the fluoroquinolones and the aminocoumarins.

Fluoroquinolones , such as ciprofloxacin and levofloxacin, are broad-spectrum bactericidal agents that have been a cornerstone of antibacterial therapy.[3] They function by stabilizing the covalent complex formed between topoisomerase IV and cleaved DNA, a key intermediate in the enzyme's catalytic cycle.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are lethal to the bacterium.[4] While highly effective, the extensive use of fluoroquinolones has led to a significant rise in bacterial resistance, primarily through mutations in the topoisomerase IV genes (parC and parE) and the expression of efflux pumps that actively remove the drugs from the bacterial cell.[4]

Aminocoumarins , like novobiocin, represent another class of topoisomerase inhibitors. Unlike fluoroquinolones, they do not trap the DNA-enzyme cleavage complex. Instead, they act as competitive inhibitors of the ATPase activity of the ParE subunit of topoisomerase IV.[5] This inhibition prevents the enzyme from utilizing the energy required for its catalytic cycle. However, issues with solubility and toxicity have limited the clinical use of aminocoumarins.[6]

9H-pyrido[2,3-b]indole: A Promising New Frontier in Topoisomerase IV Inhibition

The 9H-pyrido[2,3-b]indole scaffold, also known as α-carboline, has emerged as a promising framework for the development of novel bacterial topoisomerase inhibitors. Derivatives of this scaffold have demonstrated the ability to target both DNA gyrase and topoisomerase IV, offering the potential for dual-targeting agents that may have a lower propensity for the development of resistance.[7]

Mechanism of Action: A Dual-Targeting Approach

Research into pyrido[2,3-b]indole derivatives indicates that they can function as dual inhibitors of both DNA gyrase and topoisomerase IV.[7] This dual-targeting mechanism is a significant advantage, as bacteria would need to acquire mutations in both essential enzymes to develop high-level resistance. The ability of these compounds to inhibit both enzymes suggests a binding mode that is distinct from that of fluoroquinolones, which often exhibit preferential activity against either gyrase or topoisomerase IV depending on the bacterial species.[4]

Comparative Performance: Insights from Derivative Studies
Compound ClassTarget(s)Mechanism of ActionRepresentative MIC (µg/mL) - S. aureusRepresentative MIC (µg/mL) - E. coliKey AdvantagesKey Disadvantages
Fluoroquinolones (e.g., Ciprofloxacin)Topoisomerase IV & DNA GyraseStabilizes DNA-enzyme cleavage complex0.12 - 10.015 - 1Broad spectrum, bactericidalIncreasing resistance
Aminocoumarins (e.g., Novobiocin)Topoisomerase IV (ParE) & DNA Gyrase (GyrB)ATPase inhibition~0.1>100 (poor Gram-negative activity)Novel mechanismPoor Gram-negative activity, toxicity concerns
Pyrido[2,3-b]indole Derivatives Topoisomerase IV & DNA GyraseDual inhibition (mechanism under investigation)Varies (some derivatives show potent activity)Varies (some derivatives show potent activity)Potential to overcome fluoroquinolone resistance, dual-targetingLimited clinical data, requires further optimization

Note: The MIC values for pyrido[2,3-b]indole derivatives are based on published data for various analogs and are intended to be illustrative of the scaffold's potential.

One study on quaternized norharmane (9H-pyrido[2,3-b]indole) dimers reported promising anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, with some compounds exhibiting MIC values as low as 2 µM.[8] Another significant study detailed the successful conversion of a pyrido[2,3-b]indole scaffold with only Gram-positive activity into a series with potent activity against a range of multidrug-resistant Gram-negative pathogens.[7] This highlights the tunability of the scaffold to achieve broad-spectrum activity.

Experimental Protocols for Evaluating Topoisomerase IV Inhibitors

The following are standardized protocols for assessing the activity of novel compounds against bacterial topoisomerase IV.

Topoisomerase IV DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the ATP-dependent relaxation of supercoiled plasmid DNA by topoisomerase IV.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and topoisomerase IV assay buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a positive control (a known topoisomerase IV inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled and relaxed DNA to determine the extent of inhibition and calculate the IC50 value.

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent DNA-topoisomerase IV complex, characteristic of fluoroquinolone-like activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA and topoisomerase IV assay buffer.

  • Compound and Enzyme Addition: Add the test compound and purified topoisomerase IV enzyme.

  • Incubation: Incubate at 37°C to allow the formation of the cleavage complex.

  • Complex Trapping: Add SDS and proteinase K to trap the covalent complex by denaturing the enzyme.

  • Agarose Gel Electrophoresis: Analyze the DNA products on an agarose gel. The presence of linearized plasmid DNA indicates the stabilization of the cleavage complex.

  • Visualization and Analysis: Visualize the DNA bands and quantify the amount of linearized DNA to assess the compound's cleavage-inducing activity.

Bacterial Growth Inhibition (MIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the visible growth of a bacterial strain.

Protocol:

  • Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution Series: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms and Workflows

Topoisomerase_IV_Inhibition cluster_Fluoroquinolones Fluoroquinolone Mechanism cluster_Pyridoindole Pyrido[2,3-b]indole Mechanism (Hypothesized) TopoIV_F Topoisomerase IV CleavageComplex_F Cleavage Complex (Transient) TopoIV_F->CleavageComplex_F Binds & Cleaves DNA_F Supercoiled DNA Religation_F Religation CleavageComplex_F->Religation_F Passes DNA strand StabilizedComplex Stabilized Cleavage Complex CleavageComplex_F->StabilizedComplex RelaxedDNA_F Relaxed DNA Religation_F->RelaxedDNA_F Re-ligates Fluoroquinolone Fluoroquinolone Fluoroquinolone->CleavageComplex_F Binds to CellDeath_F Cell Death StabilizedComplex->CellDeath_F Leads to TopoIV_P Topoisomerase IV Inhibition_TopoIV Inhibition of Relaxation/Decatenation TopoIV_P->Inhibition_TopoIV Gyrase_P DNA Gyrase Inhibition_Gyrase Inhibition of Supercoiling Gyrase_P->Inhibition_Gyrase Pyridoindole 9H-pyrido[2,3-b]indole Derivative Pyridoindole->TopoIV_P Inhibits Pyridoindole->Gyrase_P Inhibits CellDeath_P Cell Death Inhibition_TopoIV->CellDeath_P Inhibition_Gyrase->CellDeath_P

Caption: Mechanisms of action for fluoroquinolones and hypothesized dual-targeting by pyrido[2,3-b]indole derivatives.

Experimental_Workflow Start Novel Compound (e.g., 9H-pyrido[2,3-b]indole derivative) TopoIV_Assay Topoisomerase IV Relaxation/Cleavage Assay Start->TopoIV_Assay MIC_Assay Bacterial Growth Inhibition (MIC) Assay Start->MIC_Assay IC50 Determine IC50 TopoIV_Assay->IC50 MIC Determine MIC MIC_Assay->MIC SAR Structure-Activity Relationship (SAR) Studies IC50->SAR MIC->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Sources

Comparative

comparative toxicity of 9H-pyrido[2,3-b]indol-1-ium and 2-amino-alpha-carboline

Comparative Toxicity Guide: 9H-pyrido[2,3-b]indol-1-ium vs. 2-Amino-alpha-carboline (AαC) For researchers and drug development professionals evaluating heterocyclic amines and their derivatives, distinguishing between ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity Guide: 9H-pyrido[2,3-b]indol-1-ium vs. 2-Amino-alpha-carboline (AαC)

For researchers and drug development professionals evaluating heterocyclic amines and their derivatives, distinguishing between target-driven cytotoxicity and metabolism-induced genotoxicity is critical. This guide provides an objective, data-backed comparison between 2-amino-alpha-carboline (AαC) —a well-documented environmental mutagen—and 9H-pyrido[2,3-b]indol-1-ium , a quaternized alpha-carboline core frequently explored in antimicrobial and antineoplastic drug design.

Mechanistic Divergence: Pro-Mutagen vs. Direct Cytotoxin

The toxicological profiles of these two structurally related compounds diverge fundamentally based on their functional groups and electronic states.

2-Amino-alpha-carboline (AαC) is a highly mutagenic heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and the combustion of tobacco[1][2]. AαC is not inherently reactive; it is a pro-mutagen that requires metabolic activation. In the liver, Cytochrome P450 1A2 (CYP1A2) oxidizes the exocyclic amine to form 2-hydroxyamino-9H-pyrido[2,3-b]indole[3]. Subsequent phase II esterification by sulfotransferases (SULTs) or N-acetyltransferases (NATs) generates an unstable ester that undergoes heterolytic cleavage. The resulting electrophilic nitrenium ion attacks DNA, primarily forming N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC) adducts, leading to mutagenesis and tumor formation[4].

9H-pyrido[2,3-b]indol-1-ium and its alkylated derivatives lack the exocyclic amine required for CYP1A2-mediated N-hydroxylation. Instead, the permanent positive charge on the quaternized 1-position nitrogen transforms the molecule into a direct-acting agent. The planar, cationic structure facilitates strong electrostatic interactions with the negatively charged DNA phosphate backbone, allowing for direct DNA intercalation. In pharmaceutical applications, these derivatives are heavily utilized as DNA gyrase and topoisomerase inhibitors to treat bacterial infections[5]. Their toxicity manifests as acute cytotoxicity (replication fork arrest and apoptosis) rather than insidious genotoxicity.

Pathway Visualization

ToxicityMechanisms A_Start 2-Amino-alpha-carboline (AαC) A_CYP CYP1A2 Oxidation (Liver Microsomes) A_Start->A_CYP A_Ester SULT / NAT Esterification A_CYP->A_Ester A_Ion Nitrenium Ion Formation A_Ester->A_Ion A_Adduct dG-C8-AαC DNA Adducts A_Ion->A_Adduct A_End Mutagenesis & Carcinogenesis A_Adduct->A_End B_Start 9H-pyrido[2,3-b]indol-1-ium (Cationic Core) B_Bind Electrostatic DNA Binding & Intercalation B_Start->B_Bind B_Enz Topoisomerase / Gyrase Inhibition B_Start->B_Enz B_Block Replication Fork Arrest B_Bind->B_Block B_Enz->B_Block B_End Acute Cytotoxicity & Apoptosis B_Block->B_End

Figure 1: Divergent toxicity pathways of AαC (genotoxic) vs. 9H-pyrido[2,3-b]indol-1-ium (cytotoxic).

Comparative Toxicity Data

Parameter2-Amino-alpha-carboline (AαC)9H-pyrido[2,3-b]indol-1-ium Derivatives
Primary Toxicity Mode Genotoxicity / MutagenicityAcute Cytotoxicity / Enzyme Inhibition
Metabolic Activation Required (CYP1A2, SULTs, NATs)Not Required (Direct Acting)
Primary Cellular Target DNA (Covalent Adduction at Guanine C8)DNA (Intercalation) / DNA Gyrase
Ames Test Result Highly Positive (with S9 fraction)Generally Negative (unless structurally modified)
Carcinogenicity IARC Group 2B (Liver, Blood Vessels)Not classified as a primary carcinogen
Primary Source/Use Environmental contaminant (Food/Tobacco)Synthetic libraries (Antimicrobial/Antineoplastic)

Validated Experimental Methodologies

To accurately profile these compounds, researchers must utilize distinct experimental workflows. Below are the self-validating protocols designed to isolate the specific mechanisms of each compound.

Protocol A: Quantification of AαC Genotoxicity via LC-ESI-MS/MS

Designed to measure the downstream dG-C8-AαC adducts following metabolic activation.

  • DNA Extraction & Isotope Spiking: Extract genomic DNA from treated hepatic cells using a standard phenol-chloroform method. Spike the purified DNA with a known concentration of[13C6]-AαC-dG internal standard.

    • Causality: Matrix effects in ESI-MS/MS can severely suppress ion signals. The heavy-isotope standard elutes identically to the target analyte, perfectly correcting for both extraction recovery losses and ionization suppression.

  • Enzymatic Digestion: Incubate the DNA with a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

    • Causality: DNA must be digested down to single nucleosides to allow the bulky dG-C8-AαC adducts to be volatilized and ionized by the mass spectrometer. This specific enzyme cocktail ensures complete cleavage of the phosphodiester backbone without degrading the fragile adduct.

  • Solid-Phase Extraction (SPE): Pass the digest through a pre-conditioned C18 SPE cartridge. Wash with 5% methanol in water, and elute with 80% methanol.

    • Causality: Raw enzymatic digests contain high concentrations of salts and unmodified nucleosides. SPE selectively retains the hydrophobic AαC-adducts while washing away the hydrophilic matrix, preventing mass spectrometer fouling.

  • LC-MS/MS Analysis: Analyze the eluate using multiple reaction monitoring (MRM) transitions specific to the dG-C8-AαC adduct (e.g., m/z 450 → 334).

    • Self-Validation: The presence of the [13C6]-AαC-dG peak confirms that the digestion and extraction phases were successful, validating true-negative results if the unlabelled adduct is absent.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay for 1-ium Derivatives

Designed to assess direct enzyme inhibition and acute cytotoxicity mechanisms.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 0.5 µg of relaxed pBR322 plasmid DNA, 1X Gyrase Reaction Buffer (containing ATP), and varying concentrations of the 9H-pyrido[2,3-b]indol-1-ium test compound.

    • Causality: DNA gyrase introduces negative supercoils into relaxed DNA in an ATP-dependent manner. Starting with relaxed pBR322 ensures that any inhibition by the 1-ium compound will result in the retention of the relaxed topoisomer.

  • Enzyme Addition & Incubation: Add 1 unit of E. coli DNA gyrase to the mixture and incubate at 37°C for 30 minutes. Terminate the reaction by adding an SDS/Proteinase K stop buffer.

    • Causality: The stop buffer immediately denatures the gyrase, trapping the DNA in its exact topological state at the 30-minute mark and digesting the enzyme to prevent it from altering DNA migration during electrophoresis.

  • Electrophoretic Separation: Run the samples on a 1% agarose gel without ethidium bromide at 3 V/cm for 3 hours. Post-stain the gel with SYBR Safe.

    • Causality: Ethidium bromide is an intercalator that alters DNA topology during the run. Running the gel without an intercalator ensures that the migration purely reflects the supercoiling state induced by the assay.

  • Self-Validation Check: The assay must include two critical controls: a no-enzyme control (ensuring plasmid relaxation is strictly dependent on topoisomerase activity) and an ATP-minus control (confirming that the observed topological changes are driven by the ATP-dependent DNA gyrase rather than spontaneous degradation or compound-induced aggregation).

References

  • Metabolism of 2-amino-alpha-carboline.
  • DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study Source: Oxford Academic / Toxicological Sciences URL
  • 2-Amino-9H-pyrido[2,3-b]indole - Product Information & Toxicity Source: Cayman Chemical URL
  • Tricyclic Compounds for the Treatment and Prophylaxis of Bacterial Infection (EP 3887370 B1)
  • Source: PubMed Central (PMC)

Sources

Validation

A Senior Application Scientist's Guide to Comparing Salt Forms of 9H-pyrido[2,3-b]indol-1-ium for Optimal Oral Absorption

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable oral therapeutic is fraught with challenges. One of the most critical yet often underestimated hurdl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable oral therapeutic is fraught with challenges. One of the most critical yet often underestimated hurdles is optimizing oral bioavailability. The choice of a salt form for an ionizable drug candidate, such as 9H-pyrido[2,3-b]indol-1-ium, can be the determining factor between a successful clinical candidate and a developmental dead-end. This guide provides an in-depth, experience-driven framework for the systematic evaluation and comparison of different salt forms of 9H-pyrido[2,3-b]indol-1-ium to maximize its oral absorption potential. We will move beyond theoretical discussions to provide actionable experimental protocols and data interpretation strategies, empowering you to make informed, data-driven decisions in your drug development program.

The Critical Role of Salt Selection in Oral Drug Delivery

9H-pyrido[2,3-b]indole, also known as norharman or α-carboline, is a fascinating heterocyclic scaffold with a range of biological activities, including potential applications in oncology and neuroscience.[1][2] However, like many nitrogen-containing heterocycles, its free base form may exhibit suboptimal physicochemical properties for oral delivery, such as poor aqueous solubility. Converting the basic 9H-pyrido[2,3-b]indole to a salt, creating the 9H-pyrido[2,3-b]indol-1-ium cation with a suitable counter-ion, is a common and effective strategy to enhance its solubility and dissolution rate, which are often the rate-limiting steps for oral absorption for poorly soluble compounds.[3][4][5]

However, not all salts are created equal. The choice of the counter-ion can profoundly impact a range of properties beyond just solubility, including hygroscopicity, stability, crystallinity, and even permeability.[3][6] A seemingly minor change from a hydrochloride to a mesylate or citrate salt can lead to significant differences in the pharmacokinetic profile of the drug.[7] Therefore, a comprehensive and systematic comparison of different salt forms is not just a formality but a critical step in de-risking your development candidate and ensuring its clinical success.

This guide will walk you through a three-tiered approach to comparing salt forms of 9H-pyrido[2,3-b]indol-1-ium:

  • Tier 1: Physicochemical Characterization: Understanding the fundamental properties of each salt form.

  • Tier 2: In Vitro Performance Evaluation: Assessing solubility, dissolution, and intestinal permeability.

  • Tier 3: In Vivo Pharmacokinetic Assessment: Evaluating the performance of the most promising salt forms in a relevant animal model.

Tier 1: Foundational Physicochemical Characterization

Before delving into complex biological assays, a thorough understanding of the solid-state properties of each salt is paramount. This initial characterization will provide crucial insights into the potential manufacturability, stability, and biopharmaceutical performance of each salt form.

Experimental Protocol: Salt Formation and Solid-State Characterization
  • Salt Formation:

    • Dissolve 9H-pyrido[2,3-b]indole (free base) in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).

    • Add a stoichiometric amount of the selected acid (e.g., hydrochloric acid, citric acid, methanesulfonic acid) dissolved in the same or a miscible solvent.

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

    • Induce crystallization by cooling, adding an anti-solvent, or allowing for slow evaporation.

    • Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solid-State Characterization:

    • X-Ray Powder Diffraction (XRPD): To determine the crystallinity and polymorphic form of each salt.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.[8]

    • Thermogravimetric Analysis (TGA): To evaluate the presence of solvates or hydrates and assess thermal stability.[8]

    • Hygroscopicity Testing: To assess the propensity of the salt to absorb moisture from the atmosphere, which can impact its physical and chemical stability.[6][8]

Interpreting the Data: What to Look For

Your goal in this tier is to identify salt forms with desirable solid-state properties. An ideal salt will be crystalline, have a high melting point (indicating stability), and exhibit low hygroscopicity. Amorphous or highly hygroscopic salts can present significant challenges during formulation and storage.

Tier 2: In Vitro Performance – Predicting Oral Absorption

With a solid understanding of the physicochemical properties of your salt forms, the next step is to evaluate their in vitro performance in assays that are predictive of in vivo oral absorption. The two key parameters to assess are dissolution rate and intestinal permeability.

Dissolution Testing: The Gateway to Absorption

For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids.[9] Dissolution testing is a critical in vitro method to characterize the rate and extent to which a drug substance is released from its solid form.[9][10][11]

  • Apparatus: Utilize a USP Apparatus 2 (paddle apparatus) for this study.[9]

  • Media: Perform dissolution testing in a series of biorelevant media to simulate the different pH environments of the gastrointestinal tract:

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5[12]

    • Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

  • Procedure:

    • Add a non-sink amount of each salt form (equivalent to the highest proposed clinical dose) to the dissolution vessel containing the pre-warmed media (37°C).

    • Rotate the paddle at a standardized speed (e.g., 50 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Analyze the concentration of dissolved 9H-pyrido[2,3-b]indol-1-ium in each sample using a validated analytical method (e.g., HPLC-UV).

Summarize the dissolution data in a table and plot the percentage of drug dissolved versus time for each salt form in each medium.

Table 1: Hypothetical Dissolution Data for 9H-pyrido[2,3-b]indol-1-ium Salt Forms

Salt FormMedium% Dissolved at 30 min% Dissolved at 120 min
HydrochlorideSGF (pH 1.2)8595
FaSSIF (pH 6.5)6075
CitrateSGF (pH 1.2)9098
FaSSIF (pH 6.5)8092
MesylateSGF (pH 1.2)95100
FaSSIF (pH 6.5)8897

A salt form that exhibits rapid and complete dissolution across the physiological pH range is highly desirable. In our hypothetical data, the mesylate salt shows the most favorable dissolution profile.

Permeability Assessment: Crossing the Intestinal Barrier

Once dissolved, the drug must permeate the intestinal epithelium to reach the systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.[13][14][15][16] These cells, derived from a human colon carcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[15][17]

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell™ inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[13][17]

  • Transport Study:

    • Measure the transport of each 9H-pyrido[2,3-b]indol-1-ium salt form in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • The A-B transport represents absorption from the gut into the bloodstream, while the B-A transport indicates the potential for active efflux back into the gut lumen.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[17]

Table 2: Hypothetical Caco-2 Permeability Data for 9H-pyrido[2,3-b]indol-1-ium Salt Forms

Salt FormPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Hydrochloride5.211.42.2Moderate
Citrate6.112.82.1Moderate
Mesylate5.812.12.1Moderate

A higher Papp (A-B) value indicates better permeability. An efflux ratio greater than 2 suggests that the compound is subject to active efflux, which could limit its oral absorption. In this hypothetical example, all salt forms exhibit moderate permeability and are subject to some degree of efflux.

Tier 3: In Vivo Pharmacokinetics – The Ultimate Test

While in vitro assays provide valuable predictive information, the definitive test of a salt form's performance is its pharmacokinetic profile in a living organism.[18][19] An in vivo pharmacokinetic study in a relevant animal model (e.g., rat or dog) will provide crucial data on the rate and extent of oral absorption (bioavailability).

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Administer each salt form orally (e.g., by gavage) at a dose equivalent to the free base.

    • Include an intravenous (IV) dosing group with the most soluble salt form to determine the absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: Analyze the plasma concentrations of 9H-pyrido[2,3-b]indole using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.[18]

    • F%: Absolute oral bioavailability, calculated by comparing the AUC after oral administration to the AUC after IV administration.[18][20]

Data Presentation and Interpretation

Table 3: Hypothetical Pharmacokinetic Parameters for 9H-pyrido[2,3-b]indol-1-ium Salt Forms in Rats

Salt FormCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)F%
Hydrochloride1501.060025
Citrate2000.585035
Mesylate2500.5110045

In this hypothetical study, the mesylate salt demonstrates the highest Cmax and AUC, resulting in the highest oral bioavailability. This in vivo data, combined with the favorable in vitro dissolution profile, strongly suggests that the mesylate is the superior salt form for further development.

Visualizing the Workflow and Decision-Making Process

To provide a clear overview of the experimental workflow and the logical progression of the salt selection process, the following diagrams have been created using Graphviz.

Salt_Selection_Workflow cluster_Tier1 Tier 1: Physicochemical Characterization cluster_Tier2 Tier 2: In Vitro Performance cluster_Tier3 Tier 3: In Vivo Pharmacokinetics cluster_Decision Decision Making T1_Start Salt Formation (e.g., HCl, Citrate, Mesylate) T1_Char Solid-State Characterization (XRPD, DSC, TGA, Hygroscopicity) T1_Start->T1_Char T2_Diss In Vitro Dissolution (SGF, FaSSIF, FeSSIF) T1_Char->T2_Diss T2_Perm Caco-2 Permeability (Papp, Efflux Ratio) T2_Diss->T2_Perm T3_PK In Vivo PK Study (Rat) (Cmax, Tmax, AUC, F%) T2_Perm->T3_PK Decision Select Optimal Salt Form T3_PK->Decision

Caption: A high-level overview of the tiered approach to salt form selection for oral absorption.

In_Vitro_Evaluation_Logic cluster_Dissolution Dissolution cluster_Permeability Permeability Salt Salt Form Diss_Rate Dissolution Rate & Extent Salt->Diss_Rate Perm Intestinal Permeability (Papp) Salt->Perm Absorption Predicted Oral Absorption Diss_Rate->Absorption Perm->Absorption

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.